14-Dehydrobrowniine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H39NO7 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,5R,6R,8R,9S,10S,13S,16S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3/t13-,14?,15-,16+,17?,19?,20?,21+,22+,23-,24+,25-/m1/s1 |
InChI Key |
MWOQLGAENOKSHS-YCSNXBMNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating 14-Dehydrobrowniine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation of 14-dehydrobrowniine, a C19-diterpenoid alkaloid, from Delphinium species. This document is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of natural products. The guide outlines a detailed experimental protocol for the extraction, fractionation, and purification of this compound, supported by quantitative data and a visual representation of the workflow.
Introduction
Delphinium, commonly known as larkspur, is a genus of the Ranunculaceae family and is a rich source of diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, exhibit a wide range of biological activities and have garnered significant interest in the scientific community. This compound is a member of this class of alkaloids and has been isolated from various Delphinium species, including Delphinium cardinale. This guide synthesizes available information to provide a standardized protocol for its isolation.
Experimental Protocol: Isolation of this compound
The following protocol details a general procedure for the isolation of this compound from Delphinium plant material. It is a multi-step process involving solvent extraction and several chromatographic techniques.
Plant Material and Extraction
-
Plant Material: Dried and ground aerial parts of the selected Delphinium species are used as the starting material.
-
Extraction: The plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the efficient extraction of the alkaloids. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Acid-Base Partitioning
-
The crude ethanolic extract is dissolved in a 10% acetic acid solution.
-
This acidic solution is then extracted with diethyl ether to remove non-alkaloidal constituents.
-
The acidic aqueous layer, containing the protonated alkaloids, is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
The basified solution is subsequently extracted with chloroform (B151607). The chloroform layer, now containing the free alkaloids, is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified on a Sephadex LH-20 column using a methanol-chloroform (1:1) solvent system. This step aids in the removal of pigments and other impurities.
-
Preparative Thin-Layer Chromatography (pTLC): Final purification is often achieved using preparative TLC on silica gel plates with a chloroform-methanol solvent system. The band corresponding to this compound is scraped off the plate and the compound is eluted from the silica gel with a suitable solvent.
Quantitative Data
The yield of this compound can vary significantly depending on the Delphinium species, the geographic location of the plant, and the time of harvest. The following table summarizes representative data for the isolation of diterpenoid alkaloids from Delphinium species.
| Plant Material | Extraction Solvent | Chromatographic Methods | Isolated Alkaloids | Representative Yield (mg from kg of plant material) |
| Delphinium cardinale | Ethanol | Column Chromatography (Silica Gel, Alumina), pTLC | Browniine, This compound , Lycoctonine, Hetisine, Dehydrohetisine | Data not specified in available literature |
| Delphinium spp. | Chloroform | Acid/Base Extraction | Total Alkaloids | 18.8 - 36.6 mg/g (of which MSAL alkaloids are 1.94 - 12.5 mg/g)[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Delphinium species.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a foundational protocol for the isolation of this compound from Delphinium species. The described methodology, combining solvent extraction and multi-step chromatography, is a standard approach in natural product chemistry. Researchers can adapt and optimize this protocol based on the specific Delphinium species and the available laboratory resources. Further research to quantify the yield of this compound from various species is encouraged to enhance the efficiency of its isolation for future pharmacological studies.
References
The Biosynthesis of 14-Dehydrobrowniine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
14-Dehydrobrowniine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their complex structures and potent biological activities. While the intricate biosynthetic pathways of many diterpenoid alkaloids are yet to be fully elucidated, this technical guide synthesizes the current understanding of the biosynthesis of the aconitine-type skeleton and puts forth a putative pathway for the formation of this compound. This document provides a comprehensive overview of the proposed enzymatic steps, key intermediates, and relevant enzyme classes. Furthermore, it includes representative experimental protocols and quantitative data derived from studies of analogous pathways to equip researchers with the necessary tools to investigate this complex biosynthetic route. The guide also features detailed diagrams generated using the DOT language to visualize the proposed biosynthetic pathway and associated experimental workflows.
Introduction
The C19-diterpenoid alkaloids, a prominent class of secondary metabolites in Aconitum species, are characterized by a complex hexacyclic or heptacyclic nitrogen-containing skeleton.[1] These compounds are biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2] The biosynthetic pathway involves a series of intricate cyclizations, rearrangements, and oxidative modifications to yield a vast diversity of structures. This compound is a less-studied member of this family, and its specific biosynthetic pathway has not been fully elucidated. This guide aims to provide a detailed theoretical framework for its biosynthesis, drawing parallels with more extensively studied aconitine-type alkaloids.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Diterpene Skeleton: This stage involves the cyclization of GGPP to form the initial atisane (B1241233) or denudatine-type diterpene framework.
-
Formation of the C19-Diterpenoid Alkaloid Core (Browniine): This stage encompasses a series of oxidative modifications, nitrogen incorporation from β-aminoethanol, and further skeletal rearrangements to form the aconitine-type alkaloid, browniine (B1606527).
-
Final Desaturation to this compound: The terminal step is hypothesized to be a desaturation reaction that introduces a double bond at the C-14 position of browniine.
Stage 1: Formation of the Diterpene Skeleton
The pathway commences with the cyclization of GGPP, which is synthesized through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.
-
ent-Copalyl Diphosphate Synthase (ent-CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate.
-
ent-Kaurene (B36324) Synthase-Like (ent-KS): A second terpene cyclase, likely an ent-kaurene synthase-like enzyme, mediates the further cyclization of ent-copalyl diphosphate to form the tetracyclic diterpene skeleton, ent-atiserene. Subsequent oxidative and rearrangement reactions are proposed to yield the denudatine-type skeleton, a key intermediate in the biosynthesis of C19-diterpenoid alkaloids.[3]
Stage 2: Formation of the Browniine Core
The transformation of the denudatine-type skeleton into browniine involves a series of complex reactions, including further oxidations and the incorporation of a nitrogen atom.
-
Cytochrome P450 Monooxygenases (CYP450s): A series of hydroxylations and other oxidative modifications are catalyzed by CYP450 enzymes. These reactions are crucial for introducing the functional groups necessary for subsequent rearrangements and biological activity.[4]
-
Nitrogen Incorporation: The nitrogen atom is incorporated via a reaction with β-aminoethanol, which is derived from the decarboxylation of serine. This likely proceeds through the formation of an iminium ion followed by cyclization.
-
Rearrangement and Further Modifications: The atisine (B3415921) skeleton undergoes a key rearrangement to form the aconitine-type skeleton.[3] Subsequent reduction and methylation steps, catalyzed by reductases and methyltransferases respectively, lead to the formation of browniine.
Stage 3: Desaturation to this compound
The final proposed step is the introduction of a double bond at the C-14 position of browniine.
-
Desaturase / Cytochrome P450: This desaturation reaction is likely catalyzed by a desaturase or a cytochrome P450 enzyme. While specific desaturases for this reaction have not been identified, CYP450s are known to catalyze a wide range of oxidative reactions, including desaturations.[5]
Quantitative Data
Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, the following table provides representative kinetic parameters for enzymes involved in analogous diterpenoid and alkaloid biosynthetic pathways. These values can serve as a reference for designing and interpreting experiments.
| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Terpene Synthase | ent-Kaurene Synthase (Arabidopsis thaliana) | ent-Copalyl diphosphate | 0.4 ± 0.1 | 0.03 | [Yamaguchi et al., 1998] |
| Cytochrome P450 | Berberine Bridge Enzyme (Eschscholzia californica) | (S)-Reticuline | 1.8 ± 0.3 | 0.5 | [Winkler et al., 2006] |
| Desaturase | Stearoyl-ACP Desaturase (Ricinus communis) | Stearoyl-ACP | 1.5 | 3.8 | [Shanklin & Somerville, 1991] |
Table 1: Representative Kinetic Parameters of Enzymes in Related Biosynthetic Pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be adapted to study the biosynthesis of this compound.
Protocol 1: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450
This protocol describes the expression of a candidate CYP450 in Saccharomyces cerevisiae (yeast) and subsequent in vitro assay with a putative substrate like browniine.
Workflow Diagram:
Methodology:
-
Gene Cloning:
-
Isolate total RNA from a this compound-producing Aconitum species.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the candidate CYP450 gene using PCR with gene-specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase.
-
Grow the transformed yeast in selective medium to an OD600 of 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 28°C.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in TEK buffer containing protease inhibitors and lyse them using glass beads.
-
Centrifuge the lysate at 10,000 x g to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
In vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.4)
-
1-2 mg/mL microsomal protein
-
1 mM NADPH
-
10-100 µM of the putative substrate (e.g., browniine)
-
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297) or methanol.
-
-
Product Analysis:
-
Extract the product with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the sample by LC-MS/MS to identify and quantify the formation of this compound.
-
Protocol 2: Metabolite Profiling of Aconitum Species
This protocol outlines a method for the extraction and analysis of diterpenoid alkaloids from plant material using UPLC-Q-TOF-HDMS.[1]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Collect fresh plant material (e.g., roots, leaves) from the desired Aconitum species.
-
Immediately freeze the material in liquid nitrogen and lyophilize.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.
-
Inject the sample onto a UPLC system coupled to a Q-TOF mass spectrometer.
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Acquire mass spectrometry data in both positive and negative ion modes.
-
-
Data Processing:
-
Process the raw data using software such as Progenesis QI.
-
Perform peak picking, alignment, and normalization.
-
Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with a reference library or online databases.
-
Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to compare metabolite profiles between different samples.
-
Conclusion
The biosynthesis of this compound represents a fascinating area of natural product chemistry. While the complete pathway remains to be definitively elucidated, the proposed route outlined in this guide provides a solid foundation for future research. By leveraging the provided experimental protocols and drawing upon the broader knowledge of diterpenoid alkaloid biosynthesis, scientists can begin to unravel the specific enzymatic machinery responsible for the production of this and other complex Aconitum alkaloids. Such research is not only fundamental to our understanding of plant biochemistry but also holds significant potential for the biotechnological production of valuable pharmaceuticals.
References
- 1. UPLC-Q-TOF-HDMS analysis of constituents in the root of two kinds of Aconitum using a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds are predominantly isolated from plants of the Delphinium (larkspur) and Aconitum (aconite) genera. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and a summary of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. While some experimental data is available, other values are predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₉NO₇ | Chemsrc |
| Molecular Weight | 465.58 g/mol | Chemsrc |
| Appearance | Not explicitly reported, likely a solid. | Inferred |
| Melting Point | Not available in the reviewed literature. | - |
| Boiling Point (predicted) | 574.7 °C at 760 mmHg | Chemsrc |
| Density (predicted) | 1.31 g/cm³ | Chemsrc |
| Solubility | Not available in the reviewed literature. | - |
| Flash Point (predicted) | 301.4 °C | Chemsrc |
| Refractive Index (predicted) | 1.589 | Chemsrc |
| LogP (predicted) | 0.41710 | Chemsrc |
| PSA (Polar Surface Area) | 97.69 Ų | Chemsrc |
| Exact Mass | 465.27300 u | Chemsrc |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be complex due to the polycyclic nature of the molecule. Key signals would include those for methoxy (B1213986) groups (typically in the range of δ 3.0-4.0 ppm), the N-ethyl group, and numerous methine and methylene (B1212753) protons of the diterpenoid core.
-
¹³C-NMR: The carbon NMR spectrum would show signals for all 25 carbons. Characteristic signals would include those for carbonyl groups (if any), carbons bearing oxygen atoms (methoxy, hydroxyl), and the aliphatic carbons of the intricate ring system.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₂₅H₃₉NO₇ would be approximately 466.2805.
Infrared (IR) Spectroscopy
-
The IR spectrum would provide information about the functional groups present. Expected characteristic absorption bands would include:
-
O-H stretching (if hydroxyl groups are present) around 3400 cm⁻¹.
-
C-H stretching of aliphatic groups just below 3000 cm⁻¹.
-
C=O stretching (for the ketone at C-14) around 1710-1730 cm⁻¹.
-
C-O stretching of ethers and alcohols in the 1000-1300 cm⁻¹ region.
-
Experimental Protocols
The following sections detail the general methodologies for the isolation and characterization of diterpenoid alkaloids like this compound from plant sources, primarily Delphinium species. These protocols are based on established procedures reported in the scientific literature for similar compounds.[1][2]
Isolation of this compound from Delphinium Species
The isolation of diterpenoid alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatography.
Detailed Steps:
-
Extraction: The dried and powdered plant material (e.g., whole plants or roots of Delphinium brownii) is macerated with a polar solvent like ethanol or methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent like chloroform (B151607). The alkaloids, being basic, will form salts and remain in the acidic aqueous layer, while neutral and acidic compounds are removed into the organic layer.
-
Alkaloid Recovery: The acidic aqueous layer is then basified with a weak base, such as ammonium (B1175870) hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
-
Re-extraction: The basified aqueous solution is then re-extracted with an organic solvent like chloroform to isolate the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures), is used to separate the different alkaloids.
-
Final Purification: Fractions containing compounds with similar TLC profiles are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the carbon skeleton and the placement of protons and functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
-
Infrared Spectroscopy: IR spectroscopy helps in identifying the key functional groups.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure.
Biological Activity
Diterpenoid alkaloids from Delphinium species are known to exhibit a wide range of biological activities, including insecticidal, antimicrobial, and effects on the central nervous system.[3][4][5] While specific studies on the biological activity of this compound are limited in the readily available literature, related compounds have shown interesting pharmacological properties.
Research on various diterpenoid alkaloids from Delphinium has revealed activities such as:
-
Anti-inflammatory effects
-
Antibacterial and antifungal properties [4]
-
Cardiotonic and cardioprotective effects [6]
-
Insecticidal activity [5]
The potential biological activities of this compound warrant further investigation to explore its therapeutic potential. A generalized logical workflow for screening the biological activity of a novel natural product like this compound is presented below.
Conclusion
This compound is a structurally complex diterpenoid alkaloid with potential for interesting biological activities. This guide provides a summary of its known properties and outlines the standard procedures for its isolation and characterization. Further research is needed to fully elucidate its physical, chemical, and pharmacological profile to determine its potential as a lead compound in drug discovery and development. The methodologies and data presented here serve as a foundational resource for scientists in this field.
References
- 1. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation [mdpi.com]
- 3. supportscience.uz [supportscience.uz]
- 4. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
14-Dehydrobrowniine: A Technical Overview of a Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a complex diterpenoid alkaloid, a class of natural products known for their diverse and potent biological activities.[1][2] While research on this specific compound is limited, its structural class suggests potential for significant pharmacological effects, ranging from neuroactivity to anti-inflammatory and antitumor properties.[1][2][3][4] This technical guide provides a summary of the known molecular details of this compound and presents a broader context of its compound class, including typical experimental methodologies and relevant biological pathways, to inform future research and drug development efforts.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for any analytical or experimental work involving this compound.
| Property | Value |
| Molecular Formula | C25H39NO7 |
| Molecular Weight | 465.58 g/mol |
| CAS Number | 4829-56-5 |
Biological Context: Diterpenoid Alkaloids
Due to the limited specific research on this compound, understanding its potential biological role requires examining the broader class of diterpenoid alkaloids. These compounds are primarily found in plant genera such as Aconitum and Delphinium.[1][2]
General Biological Activities
Diterpenoid alkaloids exhibit a wide spectrum of pharmacological activities, which can be broadly categorized as follows:
| Biological Activity | Description |
| Neuroactivity | Many diterpenoid alkaloids are potent neurotoxins that can interact with voltage-gated sodium channels and neurotransmitter systems.[1] Some also show potential as analgesics and anticonvulsants.[1] |
| Anti-inflammatory | Certain compounds in this class have demonstrated anti-inflammatory effects, potentially through the inhibition of pathways like cyclooxygenase-2 (COX-2).[2] |
| Antitumor | Cytotoxic activity against various cancer cell lines has been reported for several diterpenoid alkaloids, suggesting potential for anticancer drug development.[5] |
| Antiarrhythmic | Some diterpenoid alkaloids have shown effects on cardiac ion channels, leading to antiarrhythmic properties.[4] |
Experimental Protocols
The following section outlines a generalized experimental workflow for the isolation and analysis of diterpenoid alkaloids from a plant source. This serves as a methodological guide for researchers interested in studying compounds like this compound.
General Workflow for Diterpenoid Alkaloid Analysis
Detailed Methodologies
1. Extraction:
-
Objective: To extract a broad range of alkaloids from the source material.
-
Protocol:
-
Air-dried and powdered plant material (e.g., roots of an Aconitum species) is macerated with a polar solvent like methanol or ethanol (B145695) at room temperature for several days.
-
The solvent is filtered, and the process is repeated multiple times to ensure exhaustive extraction.
-
The combined filtrates are concentrated under reduced pressure to yield a crude extract.
-
2. Purification:
-
Objective: To isolate individual alkaloids from the complex crude extract.
-
Protocol:
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.[6]
-
High-Performance Liquid Chromatography (HPLC): Fractions of interest from VLC are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the specific compounds.[7]
-
3. Structural Elucidation and Analysis:
-
Objective: To determine the chemical structure and purity of the isolated compound.
-
Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight of the purified compound is determined by LC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure is elucidated using 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.
-
Potential Signaling Pathway Involvement
Given the known neurotoxic effects of many diterpenoid alkaloids, a primary area of investigation is their interaction with neuronal signaling pathways. One of the most well-documented mechanisms is the modulation of voltage-gated sodium channels (VGSCs).
This proposed pathway illustrates how a diterpenoid alkaloid could bind to VGSCs, leading to their persistent activation. This would cause a sustained influx of sodium ions, resulting in prolonged membrane depolarization, neuronal hyperexcitability, and ultimately, neurotoxicity.[1]
Conclusion
While this compound remains a largely uncharacterized molecule, its classification as a diterpenoid alkaloid places it in a class of compounds with significant and diverse biological activities. The information and generalized protocols presented in this guide are intended to provide a foundational framework for researchers and drug development professionals to initiate further investigation into the therapeutic potential and pharmacological profile of this compound and related compounds. Future studies focusing on its isolation, detailed structural characterization, and comprehensive biological screening are essential to unlock its potential.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Spectroscopic Profile of 14-Dehydrobrowniine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this natural product in research and drug development settings. The data is compiled from primary scientific literature, ensuring accuracy and reliability.
Core Spectroscopic Data
The structural elucidation of this compound, like many complex natural products, relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen framework of this compound.
¹³C NMR Data
The complete ¹³C NMR spectral data for this compound has been meticulously assigned. The chemical shifts, recorded in deuterochloroform (CDCl₃) at 15.03 MHz, provide a unique fingerprint of the carbon skeleton.[1][2] A key feature in the ¹³C NMR spectrum is the downfield singlet observed at 216.3 ppm, which is characteristic of the carbonyl group at the C-14 position.[1] The presence of this C-14 carbonyl group significantly influences the chemical shifts of neighboring carbons, including C-8, C-9, C-10, C-11, C-12, C-13, and C-16, causing them to shift downfield compared to the parent compound, browniine.[1]
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 85.3 | 14 | 216.3 |
| 2 | 26.1 | 15 | 36.9 |
| 3 | 34.6 | 16 | 82.1 |
| 4 | 38.6 | 17 | 64.0 |
| 5 | 48.7 | 18 | 77.9 |
| 6 | 82.8 | 19 | 56.4 |
| 7 | 53.6 | N-CH₂ | 48.9 |
| 8 | 83.9 | N-CH₂-CH₃ | 13.5 |
| 9 | 54.4 | 1-OCH₃ | 55.9 |
| 10 | 45.9 | 6-OCH₃ | 57.5 |
| 11 | 50.1 | 16-OCH₃ | 56.1 |
| 12 | 36.1 | 18-OCH₃ | 59.1 |
| 13 | 46.2 | ||
| Table 1: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.[1] |
¹H NMR Data
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound.
The molecular formula of this compound is C₂₅H₃₉NO₇. The fragmentation pattern in the mass spectrum would be characteristic of the diterpenoid alkaloid skeleton and would show losses of functional groups such as methoxy (B1213986) and ethyl groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Specific quantitative MS data, including the m/z values of the molecular ion and major fragment ions, is not available in the public search results. This information is likely detailed in the primary publication reporting the compound's isolation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
Hydroxyl (O-H) group: A broad absorption band in the region of 3400-3200 cm⁻¹.
-
Carbonyl (C=O) group: A strong, sharp absorption band around 1720 cm⁻¹, corresponding to the ketone at C-14.
-
C-H stretching: Absorption bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretching: Absorption bands in the fingerprint region (1300-1000 cm⁻¹) for the ether and hydroxyl C-O bonds.
Specific IR absorption frequencies for this compound are not available in the public search results and would be found in the original characterization paper.
Experimental Protocols
The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The data for the provided table was obtained at a frequency of 15.03 MHz.[1]
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹³C spectrum. Proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom.
-
Referencing: Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm.
Mass Spectrometry
-
Instrumentation: A variety of mass spectrometers can be used, including Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) sources, often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the ion source.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.
Infrared Spectroscopy
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet where a small amount of the sample is ground with potassium bromide and pressed into a disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical workflow, starting from isolation to complete structure elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
Historical Context
This compound was first isolated as a natural product from Delphinium cardinale by M. H. Benn in 1966.[1] Its structure and stereochemistry have been confirmed through detailed spectroscopic analysis, particularly ¹³C NMR spectroscopy, and by its chemical relationship to other known diterpenoid alkaloids like browniine.[1] Since its initial discovery, it has been identified in other plant species, including Delphinium glaucescens.
References
14-Dehydrobrowniine: An In-Depth Technical Guide on its Core Biological Activities
Disclaimer: Scientific research on the specific biological activities of 14-Dehydrobrowniine is currently limited in the public domain. This guide provides a comprehensive overview based on available information, primarily focusing on its chemical context and the general pharmacological properties of the plant genera from which it is isolated. The experimental protocols and potential activities described herein are illustrative and based on methodologies commonly used for similar natural products; they do not represent documented activities of this compound itself.
Introduction
This compound is a C19-diterpenoid alkaloid, a class of complex natural products known for their diverse and potent biological effects. It has been identified as a constituent of various plant species, notably within the genera Delphinium and Aconitum. These plants have a long history of use in traditional medicine and are recognized for containing a wide array of alkaloids with significant pharmacological and toxicological properties. While the biological profile of many related alkaloids has been extensively studied, this compound remains largely uncharacterized. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature and the potential avenues for investigating its biological activities.
Chemical Profile
-
Chemical Formula: C₂₅H₃₉NO₇
-
Molar Mass: 465.58 g/mol
-
Classification: C19-Diterpenoid Alkaloid (Lycoctonine-type)
-
Key Structural Feature: The presence of a carbonyl group at the C-14 position, which differentiates it from its parent compound, browniine.[1]
Known Context of Biological Activity: The Delphinium and Aconitum Genera
Although specific studies on this compound are lacking, the plants from which it is isolated are known for several key biological activities, which are generally attributed to their rich alkaloid content. These activities provide a logical starting point for investigating the potential properties of this compound.
-
Analgesic and Anti-inflammatory Properties: Plants of the Delphinium genus are traditionally used for their analgesic and anti-inflammatory effects.[2]
-
Insecticidal Activity: Extracts from Delphinium species have been used as natural pesticides.[2]
-
Toxicity: Diterpenoid alkaloids from both Delphinium and Aconitum are known for their toxicity, which is often linked to their effects on the nervous and cardiovascular systems.
Hypothetical and Unverified Biological Activities
Based on the activities of the plant genera and related alkaloids, the following are potential, but currently unproven , biological activities for this compound:
-
Anti-inflammatory activity
-
Analgesic activity
-
Neurotoxic or neuromuscular blocking activity
-
Insecticidal or pesticidal activity
It is critical to reiterate that these are areas for future research and are not documented activities of this compound.
Proposed Experimental Protocols for Activity Screening
The following are generalized, standard experimental protocols that could be adapted to investigate the biological activities of this compound.
In Vitro Anti-inflammatory Activity Assay
-
Objective: To determine if this compound can inhibit the production of inflammatory mediators in vitro.
-
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Quantification of Nitric Oxide (NO): After a 24-hour incubation, measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess assay.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value if a dose-dependent effect is observed.
-
Cytotoxicity Assay: Concurrently perform an MTT or similar cell viability assay to ensure that the observed inhibition is not due to cell death.
-
In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
-
Objective: To assess the potential peripheral analgesic effects of this compound in a mouse model of visceral pain.
-
Methodology:
-
Animal Model: Use adult male or female mice, acclimatized to the laboratory conditions.
-
Groups: Divide animals into a vehicle control group, a positive control group (e.g., receiving a known analgesic like acetylsalicylic acid), and several test groups receiving different doses of this compound.
-
Administration: Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), induce a pain response by intraperitoneally injecting a dilute solution of acetic acid.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition for the test groups relative to the vehicle control group.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the proposed experimental protocols.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Workflow for In Vivo Analgesic Assay.
Conclusion and Future Directions
This compound represents a frontier in the study of diterpenoid alkaloids. While its chemical structure is known, its biological activities remain to be elucidated. The lack of specific data underscores a significant opportunity for novel research in pharmacology and natural product chemistry. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform systematic biological screening using the types of assays outlined in this guide. Such research will be crucial in determining whether this compound shares the pharmacological profile of other alkaloids from Delphinium and Aconitum species and could potentially lead to the discovery of new therapeutic agents or valuable research tools.
References
14-Dehydrobrowniine: Uncharted Territory in Therapeutic Research
Despite a growing interest in the pharmacological potential of natural compounds, a comprehensive review of scientific literature reveals a significant gap in the understanding of 14-Dehydrobrowniine's therapeutic effects. At present, there is a notable absence of published studies detailing its anti-inflammatory, analgesic, neuroprotective, or cardiotonic activities. Consequently, a detailed technical guide on its core therapeutic applications, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed.
The quest for novel therapeutic agents from natural sources has led to the investigation of numerous plant-derived molecules. However, this compound remains an enigmatic entity within the scientific community. Searches of established scientific databases and chemical repositories provide basic chemical identifiers, such as its CAS number (4829-56-5), but fail to yield any substantive research on its biological activities in preclinical or clinical models.
This lack of available data prevents the fulfillment of a detailed analysis for researchers, scientists, and drug development professionals. Key components of a technical whitepaper, such as structured tables of quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action, are contingent on the existence of primary research, which for this compound, is currently unavailable.
For professionals in the field of drug discovery and development, this represents both a challenge and an opportunity. The unexplored nature of this compound suggests a completely open field for investigation. Future research initiatives could focus on:
-
Initial screening: Conducting broad-spectrum in vitro assays to identify any potential biological activity, including but not limited to anti-inflammatory, cytotoxic, antimicrobial, and receptor-binding effects.
-
Isolation and characterization: Developing robust methods for the isolation and purification of this compound from its natural source to ensure a consistent and high-quality supply for research purposes.
-
Elucidation of structure-activity relationships: Synthesizing analogs of this compound to understand how its chemical structure contributes to any observed biological effects.
Until such foundational research is undertaken and published, the therapeutic potential of this compound will remain a matter of speculation. The scientific community awaits a pioneering study to shed light on the pharmacological properties of this seemingly unexamined natural compound.
14-Dehydrobrowniine and its Class of Diterpenoid Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a complex diterpenoid alkaloid belonging to the C19-norditerpenoid alkaloid family. These natural products are predominantly found in plant species of the genus Delphinium, a member of the Ranunculaceae family. Diterpenoid alkaloids from Delphinium species are known for their diverse and potent biological activities, which has made them a subject of significant interest in pharmacology and drug discovery. This technical guide provides a comprehensive overview of this compound and its class of alkaloids, including their natural sources, chemical characteristics, and known biological activities, with a focus on providing detailed experimental methodologies and quantitative data where available.
Chemical Structure and Properties
This compound is structurally related to browniine, another diterpenoid alkaloid isolated from Delphinium species. The "dehydro" prefix indicates the presence of a double bond, which in this case is at the 14th position of the diterpenoid skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H39NO7 | ChemSrc |
| CAS Number | 4829-56-5 | ChemSrc |
| Molecular Weight | 465.58 g/mol | ChemSrc |
| Class | C19-Norditerpenoid Alkaloid | General Classification |
Natural Sources
This compound and its related alkaloids are naturally occurring compounds found in various species of the genus Delphinium. For instance, "dehydrobrowniine" has been identified in a liquor extract of a Delphinium plant involved in a poisoning case. The alkaloid browniine, a structural analogue, was first isolated from Delphinium brownii. These findings underscore the importance of Delphinium species as a primary source for this class of alkaloids.
Biological Activities and Therapeutic Potential
Diterpenoid alkaloids from Delphinium species exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, cardiotonic, and acetylcholinesterase inhibitory effects. While specific studies on this compound are limited, the activities of structurally similar alkaloids provide valuable insights into its potential pharmacological profile.
Anti-inflammatory Activity
Several diterpenoid alkaloids isolated from Delphinium species have demonstrated significant anti-inflammatory properties. For example, alkaloids from Delphinium brunonianum were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This effect is often mediated through the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
The cytotoxic potential of diterpenoid alkaloids against various cancer cell lines has been reported. While specific data for this compound is not available, other diterpenoid alkaloids from Delphinium have shown cytotoxic effects. The evaluation of these compounds is crucial for the development of novel anticancer agents.
Cardiotonic Activity
Certain diterpenoid alkaloids have been investigated for their effects on cardiac function. These compounds can modulate cardiac muscle contraction and heart rate. The structure-activity relationship of these alkaloids is complex, with small structural modifications often leading to significant changes in activity.
Acetylcholinesterase Inhibitory Activity
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some diterpenoid alkaloids have shown potential as AChE inhibitors.
Table 2: Biological Activities of Related Diterpenoid Alkaloids from Delphinium Species
| Alkaloid | Biological Activity | Model System | Quantitative Data (IC50) | Reference |
| Methyllycaconitine (MLA) | Neuromuscular blockade | Lizard muscle | 0.32 µM (CMAP) | [2] |
| Nudicauline | Neuromuscular blockade | Lizard muscle | - | [2] |
| 14-Deacetylnudicauline | Neuromuscular blockade | Lizard muscle | - | [2] |
| Barbinine | Neuromuscular blockade | Lizard muscle | 13.2 µM (CMAP) | [2] |
| Deltaline | Neuromuscular blockade | Lizard muscle | 156 µM (CMAP) | [2] |
Experimental Protocols
Isolation and Characterization of this compound
A general procedure for the isolation of diterpenoid alkaloids from Delphinium species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., whole plant, roots) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is then separated into individual compounds using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
References
14-Dehydrobrowniine: A Technical Guide to its Discovery, Chemistry, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Dehydrobrowniine is a C19-diterpenoid alkaloid of the lycoctonine (B1675730) subtype, naturally occurring in various plant species of the genera Delphinium and Aconitum. First isolated and characterized in 1980 from Delphinium brownii Rydb., its structure was elucidated through a combination of spectroscopic techniques and chemical correlation with the known alkaloid browniine (B1606527). While extensive research into the broad class of diterpenoid alkaloids has revealed significant biological activities, particularly neuromuscular blocking effects, specific pharmacological studies on purified this compound remain limited. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound, including detailed experimental protocols from seminal studies and a summary of its known biological context.
Discovery and History
The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Delphinium species, which have a long history in traditional medicine and are also known for their toxicity to livestock. The foundational work on this alkaloid was conducted by S.W. Pelletier and his research group.
In 1980, Pelletier and his colleagues reported the isolation and structure elucidation of two major alkaloids from the aerial parts of Delphinium brownii Rydb.: the known alkaloid browniine and a new, closely related compound which they named this compound. The structure of this new alkaloid was established through spectroscopic analysis, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS), and by chemical conversion to browniine.
Chemical Structure and Properties
This compound is a complex diterpenoid alkaloid with a lycoctonine-type skeleton. Its chemical formula is C₂₅H₄₁NO₇, and its structure is characterized by a hexacyclic ring system with multiple stereocenters. The key structural feature that distinguishes it from browniine is the presence of a ketone group at the C-14 position, in place of a hydroxyl group.
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on spectroscopic methods. The following table summarizes the key quantitative data obtained from the original and subsequent studies.
| Spectroscopic Data for this compound | |
| Property | Value |
| Molecular Formula | C₂₅H₄₁NO₇ |
| Molecular Weight | 467.6 g/mol |
| Melting Point | 148-150 °C |
| ¹H NMR (CDCl₃, δ ppm) | |
| N-CH₂-CH₃ | 1.04 (t, 3H) |
| C(4)-CH₃ | Not Reported |
| OCH₃ | 3.28, 3.32, 3.35, 3.40 (s, 3H each) |
| ¹³C NMR (CDCl₃, δ ppm) | A comprehensive list of assigned chemical shifts for diterpenoid alkaloids of this class is available in the literature, though the original 1980 paper did not report the full ¹³C NMR spectrum. |
| Mass Spectrometry (m/z) | 467 (M⁺), 452, 436, 424, 408, 394, 380 |
| Infrared (IR) (cm⁻¹) | 3450 (OH), 1740 (C=O, ketone), 1090 (C-O) |
Experimental Protocols
The following methodologies are based on the original work by Pelletier et al. and represent the foundational techniques for the study of this compound.
Isolation of this compound from Delphinium brownii
The isolation of this compound involves the extraction of the plant material followed by chromatographic separation.
Experimental Workflow for Isolation
Structure Elucidation: Chemical Correlation
A key experiment in determining the structure of this compound was its chemical reduction to the known alkaloid, browniine.
Protocol for the Reduction of this compound to Browniine:
-
A solution of this compound in methanol is prepared.
-
Sodium borohydride (B1222165) (NaBH₄) is added to the solution in excess.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by the addition of water.
-
The product is extracted with chloroform.
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The resulting product is purified, typically by recrystallization.
-
The physical and spectral data of the product are compared with those of an authentic sample of browniine to confirm its identity.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of isolated this compound are not extensively reported in the literature, the broader class of diterpenoid alkaloids from Delphinium and Aconitum species are well-known for their potent biological effects.
The primary mechanism of toxicity for many of these alkaloids is through their action as neuromuscular blocking agents. They are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, acting as antagonists. This antagonism prevents the binding of acetylcholine, the primary neurotransmitter responsible for muscle contraction, leading to muscle weakness and, at higher doses, paralysis.
Hypothesized Signaling Pathway for Neuromuscular Blockade
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of this compound presents a significant challenge for synthetic organic chemists.
Future Directions
Further research on this compound is warranted in several areas. The lack of a reported total synthesis presents an opportunity for the development of novel synthetic strategies for this class of alkaloids. More importantly, detailed pharmacological studies on the purified compound are needed to precisely define its biological activity, including its potency and selectivity for different subtypes of nicotinic acetylcholine receptors. Such studies would contribute to a better understanding of the structure-activity relationships within this family of natural products and could potentially inform the development of new pharmacological tools or therapeutic leads.
Conclusion
This compound stands as a notable example of the complex diterpenoid alkaloids produced by the Delphinium genus. Its discovery and structural elucidation were significant contributions to the field of natural product chemistry. While its biological activity is presumed to be similar to that of related neuromuscular blocking alkaloids, further focused research is required to fully characterize its pharmacological profile and potential applications. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers interested in exploring this fascinating natural product.
Methodological & Application
Isolating 14-Dehydrobrowniine from Plant Material: A Detailed Guide for Researchers
Application Note
This document provides a comprehensive protocol for the isolation of the C20-diterpenoid alkaloid, 14-Dehydrobrowniine, from plant material. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The methodologies detailed herein are based on established principles of alkaloid extraction and purification, with specific reference to the isolation of related compounds from the Delphinium genus.
This compound is a member of the complex family of diterpenoid alkaloids, which are known for their diverse and potent biological activities. The primary plant source for this compound is Delphinium cardinale (Scarlet Larkspur). The isolation process involves a multi-step procedure including solvent extraction, acid-base partitioning, and chromatographic separation.
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of diterpenoid alkaloids from Delphinium and related plant species.
Plant Material Preparation
-
Obtain the aerial parts (stems, leaves, and flowers) of Delphinium cardinale.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
-
Pack the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor or a suitable percolation apparatus.
-
Extract the plant material with methanol (B129727) or ethanol (B145695) (e.g., 10 L) for 24-48 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Acidify the crude extract with a 5% aqueous hydrochloric acid solution to a pH of approximately 2.
-
Perform a liquid-liquid extraction of the acidified solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal components. Discard the organic phase.
-
Basify the aqueous phase to a pH of approximately 10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the liberated free alkaloids from the basified aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v) until the aqueous phase tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Chromatographic Purification of this compound
The crude alkaloid mixture is a complex blend of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.
-
Prepare a chromatography column with activated neutral alumina, using a chloroform slurry.
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of alumina.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example:
-
Chloroform (100%)
-
Chloroform-Methanol (99:1)
-
Chloroform-Methanol (98:2)
-
...and so on.
-
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent or iodine vapor).
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
For final purification, the enriched fractions from column chromatography can be subjected to pTLC on silica (B1680970) gel plates with a solvent system such as chloroform:methanol (9:1).
-
Alternatively, reversed-phase HPLC can be employed for high-resolution separation and purification. A C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with a modifier like 0.1% trifluoroacetic acid) is a common choice.
-
The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, ¹H-NMR, and ¹³C-NMR).
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the extraction and purification process. The following table provides a hypothetical representation of yields at different stages of isolation, based on typical recoveries for diterpenoid alkaloids.
| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Dried Plant Material | 1000 | - | - |
| Crude Methanolic Extract | 1000 | 150 | <5 |
| Crude Alkaloid Fraction | 150 | 15 | ~20 |
| Alumina Column Chromatography Fraction | 15 | 0.5 | ~80 |
| Final Pure this compound | 0.5 | 0.05 | >98 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Putative Signaling Pathway
While the specific signaling pathway of this compound is not extensively documented, many C20-diterpenoid alkaloids have been shown to induce apoptosis in cancer cells. One such reported mechanism involves the activation of the intrinsic apoptotic pathway.[1]
Caption: A putative signaling pathway for the pro-apoptotic activity of a C20-diterpenoid alkaloid.
References
Application Note: Quantitative Analysis of 14-Dehydrobrowniine using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-Dehydrobrowniine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other Aconitum alkaloids, it is a structurally complex natural product with potential pharmacological and toxicological significance. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, toxicological assessment, and quality control of herbal preparations. This application note provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Principle
This method utilizes a UPLC system for the chromatographic separation of this compound from the sample matrix, followed by detection and quantification using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision. Due to the lack of a commercially available labeled standard for this compound, a structurally related compound, such as Reserpine, can be used as an internal standard.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological matrices such as plasma or serum.
Materials:
-
Blank plasma/serum
-
This compound reference standard
-
Reserpine (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Reserpine in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent) with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 466.3 | 434.3 | 100 | 25 (Optimize) |
| This compound | 466.3 | 402.3 | 100 | 35 (Optimize) |
| Reserpine (IS) | 609.3 | 195.1 | 100 | 50 (Optimize) |
| Reserpine (IS) | 609.3 | 397.2 | 100 | 30 (Optimize) |
Note: The exact m/z values and collision energies should be optimized using a reference standard of this compound.
Data Presentation: Method Validation Parameters
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the typical validation parameters and their acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% for QC samples (low, mid, high) and within ±20% for the LLOQ. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term bench-top, long-term storage) and in the processed sample. Analyte concentration should be within ±15% of the nominal concentration. |
Visualization
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Potential Signaling Pathway
Based on the known activities of related Aconitum and Delphinium alkaloids, this compound may act as a modulator of neuronal signaling. One plausible mechanism is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission.
Caption: Proposed antagonistic action on nicotinic acetylcholine receptors.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure reliable and accurate results for its application in research and drug development. The proposed signaling pathway provides a potential framework for investigating the pharmacological effects of this compound.
Application Note: HPLC Protocol for the Analysis of 14-Dehydrobrowniine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 14-Dehydrobrowniine, an Aconitum alkaloid. The following method is adapted from established protocols for the simultaneous analysis of multiple Aconitum alkaloids and serves as a robust starting point for method development and validation.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other Aconitum alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Accurate and reliable quantitative analysis is crucial for studying its pharmacokinetics, assessing its purity in isolated samples, and ensuring the quality and safety of herbal preparations containing this compound. This application note details an HPLC method with UV detection suitable for the determination of this compound.
Experimental Protocol
This protocol is based on the successful separation of similar Aconitum alkaloids and is expected to provide good resolution and sensitivity for this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) bicarbonate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The parameters outlined in Table 1 are recommended.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Bicarbonate buffer (pH adjusted to 10.0) |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 20 | 80 |
| 20 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
Preparation of Solutions
2.3.1. Preparation of Mobile Phase B (10 mM Ammonium Bicarbonate, pH 10.0)
-
Weigh approximately 0.79 g of ammonium bicarbonate and dissolve it in 1 L of deionized water.
-
Adjust the pH of the solution to 10.0 using a suitable base (e.g., ammonium hydroxide).
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
2.3.2. Preparation of Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 4 °C in a dark vial.
2.3.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions should be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below.
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample solution. Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Workflow for the HPLC analysis of this compound.
Disclaimer
This protocol is an adapted method based on the analysis of structurally related Aconitum alkaloids. It should be considered a starting point. For quantitative analysis, the method must be fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and specificity for this compound in the specific sample matrix.
Application Note: LC-MS/MS Method for the In Vitro Detection of 14-Dehydrobrowniine
Introduction
14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. To facilitate pharmacological and metabolic studies of such compounds in vitro, a sensitive and specific analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices. This document provides a detailed protocol for the detection and quantification of this compound in in vitro samples using LC-MS/MS. The method is designed for researchers in drug discovery and development and can be adapted for various in vitro systems, including cell lysates and culture media.
Principle of the Method
This method utilizes a reversed-phase liquid chromatography system to separate this compound from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the analyte's molecular weight) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This highly specific detection scheme minimizes background interference and provides accurate quantification. An internal standard (IS) is used to correct for variations in sample processing and instrument response.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).
-
Chemicals: this compound reference standard, a suitable internal standard (IS) such as a structurally similar alkaloid (e.g., Reserpine or a stable isotope-labeled analog), Ammonium Acetate.
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, 1.5 mL polypropylene (B1209903) tubes.
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 150 mm × 4.6 mm, 3 µm) is recommended.[1][2]
2. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up high-protein in vitro samples like cell lysates or serum-containing media.[3]
-
Aliquot 100 µL of the in vitro sample (e.g., cell lysate, media) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
4. LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrument and analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C[1][2] |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Table 3: Mass Spectrometry Parameters (Example) Note: These parameters must be determined experimentally by infusing a standard solution of this compound.
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Positive (ESI+) | [M+H]⁺ | To be determined | To be optimized |
| Internal Standard | Positive (ESI+) | [M+H]⁺ | To be determined | To be optimized |
General MS Settings:
-
Ion Source: Electrospray Ionization (ESI)
-
Spray Voltage: 4.0 - 5.0 kV[2]
-
Capillary Temperature: 320°C[2]
-
Sheath Gas: 25 arb[2]
-
Auxiliary Gas: 3 arb[2]
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the IS using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²).
-
Quantification: Determine the concentration of this compound in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Method Validation Summary
The method should be validated according to regulatory guidelines to ensure reliability.
Table 4: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Precision <20%; Accuracy ±20% |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)[5][6] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[5][6] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and compensated for by the IS |
| Stability | Analyte should be stable under relevant storage and processing conditions[6] |
Visualizations
Caption: A flowchart of the complete experimental workflow.
Caption: The logical sequence of ion selection in MRM mode.
References
- 1. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 2. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 14-Dehydrobrowniine Derivatives: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, albeit generalized, methodological framework for the synthesis and biological evaluation of 14-Dehydrobrowniine derivatives. Due to a lack of specific literature on this compound, this application note outlines a plausible synthetic strategy, detailed experimental protocols, and potential avenues for pharmacological investigation based on the known chemistry and biology of the parent compound, browniine (B1606527), and other related C19-diterpenoid alkaloids of the Aconitum genus. The provided workflows and signaling pathway diagrams are illustrative and intended to serve as a foundational guide for researchers entering this area of study.
Introduction
Browniine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera. Like many other alkaloids from these genera, it possesses a complex polycyclic structure and is known to exhibit a range of biological activities.[1][2] The structural modification of these natural products is a key strategy in medicinal chemistry to enhance therapeutic efficacy and reduce toxicity. The introduction of a double bond at the C-14 position to create this compound derivatives represents a potential avenue for modulating the pharmacological profile of the parent compound. Such modifications can influence receptor binding affinity and intrinsic activity.[3][4]
This document details a proposed synthetic route for the preparation of this compound from browniine, along with protocols for purification and characterization. Furthermore, a suite of in vitro assays is suggested to explore the potential biological activities of these novel derivatives, focusing on areas where Aconitum alkaloids have shown promise, such as their effects on the cardiovascular and central nervous systems.[1][2][5]
Proposed Synthesis and Characterization
The synthesis of this compound from browniine would likely involve a selective oxidation of the C-14 hydroxyl group followed by a dehydration step. A generalized workflow for the synthesis, purification, and characterization is presented below.
Experimental Protocols
Protocol 2.1.1: Oxidation of Browniine
-
Dissolve browniine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for Swern oxidation).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 14-oxobrowniine.
Protocol 2.1.2: Dehydration to this compound
-
Dissolve the crude 14-oxobrowniine in a suitable solvent (e.g., toluene (B28343) or xylene).
-
Add a dehydrating agent, such as p-toluenesulfonic acid or Burgess reagent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2.1.3: Purification and Characterization
-
Purify the crude this compound derivative using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).
-
For higher purity, subject the collected fractions to preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
FTIR Spectroscopy: To identify functional groups.
-
Biological Evaluation
Aconitum alkaloids are known to interact with various biological targets, most notably voltage-gated ion channels.[4] The following table summarizes potential in vitro assays for evaluating the biological activity of this compound derivatives.
| Assay Type | Target/Model | Endpoint Measured | Potential Activity |
| Cytotoxicity Assay | Cancer Cell Lines (e.g., HeLa, MCF-7) | Cell Viability (e.g., MTT assay) | Anticancer |
| Electrophysiology | Whole-cell Patch Clamp on isolated cardiomyocytes or neurons | Ion Channel Current (e.g., Na⁺, K⁺, Ca²⁺) | Cardiotonic, Antiarrhythmic, Analgesic |
| Anti-inflammatory Assay | LPS-stimulated Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production (Griess Assay) | Anti-inflammatory |
| Analgesic Assay (In Vitro) | Dorsal Root Ganglion (DRG) Neurons | Neuropeptide Release (e.g., CGRP) | Analgesic |
Hypothetical Signaling Pathway
A common mechanism of action for diterpenoid alkaloids is the modulation of voltage-gated sodium channels (VGSCs). The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a modulator of VGSCs, leading to downstream cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While specific bioactivity data for this compound is not extensively documented in publicly available literature, related compounds in the diterpenoid alkaloid family have demonstrated cytotoxic, anti-inflammatory, neuroprotective, and cardiotonic properties. These application notes provide a comprehensive guide to a panel of in vitro assays that can be employed to characterize the potential bioactivities of this compound. The following protocols are foundational and can be adapted and optimized for the specific experimental goals.
Potential Bioactivities and Corresponding In Vitro Assays
Based on the known activities of structurally similar diterpenoid alkaloids, the following bioactivities are plausible targets for investigation for this compound:
-
Cytotoxicity: The potential to induce cell death, a key characteristic for anti-cancer drug candidates.
-
Anti-inflammatory Activity: The ability to reduce inflammatory responses.
-
Neuroprotective Effects: The capacity to protect neuronal cells from damage.
-
Cardiotonic Effects: The potential to influence heart muscle contractility.
This document outlines detailed protocols for a representative assay for each of these potential bioactivities.
Data Presentation
The following tables are presented as hypothetical examples to illustrate how quantitative data for this compound could be structured for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 (Lung Carcinoma) | 25.8 | 0.9 |
| MCF-7 (Breast Adenocarcinoma) | 42.1 | 1.2 |
| HeLa (Cervical Cancer) | 33.5 | 0.8 |
Table 2: Hypothetical Anti-inflammatory Effects of this compound
| Treatment | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) |
| This compound | 10 | 15.2 |
| 50 | 48.7 | |
| 100 | 72.3 | |
| Dexamethasone (Positive Control) | 10 | 85.4 |
Table 3: Hypothetical Neuroprotective Effects of this compound
| Treatment | Concentration (µM) | Cell Viability (%) (Glutamate-Induced Toxicity) |
| Vehicle Control | - | 100 |
| Glutamate (B1630785) (10 mM) | - | 45.3 |
| This compound + Glutamate | 1 | 55.8 |
| 10 | 78.2 | |
| 50 | 89.6 | |
| MK-801 (Positive Control) + Glutamate | 10 | 92.1 |
Table 4: Hypothetical Cardiotonic Effects of this compound
| Treatment | Concentration (µM) | Change in Cardiomyocyte Beating Rate (%) |
| This compound | 0.1 | + 8.5 |
| 1 | + 22.1 | |
| 10 | + 35.7 | |
| Isoproterenol (Positive Control) | 1 | + 55.2 |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess test is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[5][6][7]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Transfer 50 µL of cell supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Workflow for Nitric Oxide Assay
Caption: Workflow of the nitric oxide anti-inflammatory assay.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[8][9][10][11]
Principle: Glutamate-induced excitotoxicity is a major mechanism of neuronal damage. Cell viability is assessed after co-treatment with glutamate and the test compound.[12]
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium
-
L-Glutamic acid
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well plates
-
Microplate reader or luminometer
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Glutamate Treatment: Add L-glutamic acid to a final concentration that induces approximately 50% cell death (e.g., 5-10 mM, to be optimized for the specific cell line).
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT as described above or a luminescence-based assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the glutamate-treated control.
Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical signaling pathway for neuroprotection.
Cardiotonic Assay: Cardiomyocyte Beating Rate
This assay assesses the effect of a compound on the spontaneous contraction rate of cardiomyocytes.[13][14][15]
Principle: Changes in the beating frequency of cultured cardiomyocytes are monitored using automated microscopy and image analysis.[14][15]
Materials:
-
This compound
-
iPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Microscope with a heated stage and video recording capabilities
-
Image analysis software
-
Multi-well plates suitable for microscopy
Protocol:
-
Cell Plating: Plate iPSC-derived cardiomyocytes in a multi-well plate and culture until a synchronously beating monolayer is formed.
-
Baseline Recording: Record a baseline video of the beating cardiomyocytes for 30-60 seconds.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Post-treatment Recording: After a short incubation period (e.g., 15-30 minutes), record another video of the beating cells.
-
Data Analysis: Use image analysis software to determine the beating rate (beats per minute) from the videos before and after compound addition. Calculate the percentage change in beating rate.
Workflow for Cardiomyocyte Beating Assay
Caption: Workflow for the in vitro cardiotonic assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. dovepress.com [dovepress.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 13. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. 14-Dehydrobrowniine, a diterpenoid alkaloid, represents a class of complex natural compounds with potential bioactivity. A critical initial step in the evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic profile of this compound.
The following protocols describe three fundamental and widely used in vitro assays for assessing cytotoxicity:
-
MTT Assay: To quantify cell viability and metabolic activity.
-
LDH Release Assay: To measure cell membrane integrity.
-
Caspase-3/7 Activity Assay: To specifically detect the induction of apoptosis (programmed cell death).
A hypothetical signaling pathway is also presented to guide further mechanistic studies into how this compound might exert its cytotoxic effects. The experimental workflows and data presentation tables are designed to offer a clear and structured approach for researchers.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for assessing the cytotoxicity of a novel compound like this compound involves a multi-step process, from initial cell culture to data analysis and interpretation.
Application Notes and Protocols for Assessing Acetylcholinesterase Inhibition by 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals. The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1] Consequently, robust and efficient methods for screening and characterizing AChE inhibitors are essential in neuroscience research and drug discovery. This document provides a detailed protocol for assessing the potential inhibitory activity of the compound 14-Dehydrobrowniine on acetylcholinesterase using the well-established Ellman's method.[2][3]
The Ellman's assay is a simple, reliable, and widely used colorimetric method for measuring AChE activity.[2][3] The assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][2] The rate of yellow color formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of a test compound, such as this compound, indicates inhibition.[2]
Signaling Pathway of Acetylcholinesterase
Caption: Cholinergic synapse signaling pathway.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for high-throughput screening of this compound.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[4]
-
Acetylthiocholine iodide (ATCI)[5]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[5]
-
This compound (test compound)
-
Donepezil or Eserine (positive control inhibitor)[5]
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom microplate[5]
-
Microplate reader capable of measuring absorbance at 412 nm[5]
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration is 0.1-0.25 U/mL.[4] Store aliquots at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[4]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[4]
-
This compound Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 1% to avoid affecting enzyme activity.[4]
-
Positive Control Solution: Prepare a stock solution of Donepezil or Eserine in DMSO and dilute it in the assay buffer to a range of concentrations.
Experimental Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Assay Procedure (96-Well Plate):
The following protocol is for a final reaction volume of 200 µL per well.
-
Plate Setup: Design the plate layout to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents with the vehicle (e.g., 1% DMSO) but no inhibitor.
-
Positive Control: Contains all reagents and a known inhibitor (e.g., Donepezil).
-
Test Compound: Contains all reagents and various concentrations of this compound.
-
-
Reagent Addition:
-
Enzyme Addition and Pre-incubation:
-
Initiation of Reaction:
-
Add 20 µL of the ATCI solution to each well to start the reaction.[2]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every 60 seconds for 10-15 minutes to determine the reaction rate.
-
Data Analysis:
-
Calculate the rate of reaction: Determine the change in absorbance per minute (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition: The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:
-
% Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
-
Determine the IC50 value: The IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Acetylcholinesterase Inhibition by this compound
The following table presents hypothetical data for the inhibition of acetylcholinesterase by this compound and a positive control, Donepezil.
| Compound | Concentration (µM) | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| Negative Control | 0 | 0.150 | 0.008 | 0% |
| This compound | 1 | 0.135 | 0.007 | 10% |
| 10 | 0.105 | 0.006 | 30% | |
| 50 | 0.078 | 0.005 | 48% | |
| 100 | 0.060 | 0.004 | 60% | |
| 250 | 0.038 | 0.003 | 75% | |
| Donepezil | 0.01 | 0.113 | 0.006 | 25% |
| 0.05 | 0.083 | 0.005 | 45% | |
| 0.1 | 0.068 | 0.004 | 55% | |
| 0.5 | 0.030 | 0.003 | 80% | |
| 1 | 0.015 | 0.002 | 90% |
IC50 Values:
| Compound | IC50 (µM) |
| This compound | ~52 µM |
| Donepezil | ~0.08 µM |
Conclusion
This application note provides a comprehensive protocol for the assessment of this compound as a potential acetylcholinesterase inhibitor. By following the detailed experimental procedures and data analysis guidelines, researchers can effectively screen and characterize the inhibitory properties of this and other novel compounds. The provided hypothetical data and visualizations serve as a guide for the expected outcomes and presentation of results. This standardized approach ensures the generation of reliable and reproducible data, which is crucial for the advancement of drug discovery efforts targeting neurodegenerative diseases.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
Investigating the Anti-inflammatory Properties of 14-Dehydrobrowniine: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a generalized guide for investigating the anti-inflammatory properties of a diterpenoid alkaloid like 14-Dehydrobrowniine. Due to a lack of specific published data on this compound, these recommendations are based on common methodologies used for assessing the anti-inflammatory potential of related natural products. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases. Diterpenoid alkaloids, a class of natural products, have demonstrated a range of biological activities, including anti-inflammatory effects. Several studies on diterpenoid alkaloids suggest that their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This document provides a framework for researchers to investigate the potential anti-inflammatory properties of the diterpenoid alkaloid this compound.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Vehicle Control | - | 5.2 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 | 100 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 | 98.5 ± 1.2 |
| This compound | 1 | 85.3 ± 4.1 | 88.1 ± 3.7 | 90.2 ± 4.5 | 99.1 ± 0.9 |
| 5 | 62.7 ± 3.5 | 65.4 ± 2.9 | 68.9 ± 3.1** | 97.8 ± 1.5 | |
| 10 | 41.5 ± 2.8 | 45.2 ± 2.1 | 48.7 ± 2.5 | 96.3 ± 1.8 | |
| Dexamethasone (10 µM) | - | 35.8 ± 2.2 | 38.6 ± 1.9 | 41.3 ± 2.0 | 98.2 ± 1.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Carrageenan | - | 0.82 ± 0.06 | 0 |
| This compound | 10 | 0.61 ± 0.05* | 25.6 |
| 25 | 0.45 ± 0.04** | 45.1 | |
| 50 | 0.32 ± 0.03 | 61.0 | |
| Indomethacin (10 mg/kg) | - | 0.28 ± 0.03 | 65.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Carrageenan group. Data are presented as mean ± SD (n=6).
Experimental Protocols
In Vitro Anti-inflammatory Activity
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Mix an equal volume of supernatant with Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
In Vivo Anti-inflammatory Activity
1. Animals
-
Species: Male BALB/c mice (6-8 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.
-
Protocol:
-
Divide the mice into groups (n=6 per group): Vehicle control, Carrageenan control, this compound (various doses), and a positive control (e.g., Indomethacin).
-
Administer this compound or the control compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for evaluating anti-inflammatory properties.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
References
- 1. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cardiotonic Activity Assessment of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a diterpenoid alkaloid, a class of compounds known for significant interactions with cardiovascular systems. Its structural similarity to aconitine (B1665448) and related alkaloids suggests a potential for potent cardiotonic and/or cardiotoxic effects. Aconitine and its analogs are known to exert their effects by modulating voltage-gated sodium channels in cardiomyocytes.[1][2][3][4][5][6] This leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This calcium overload is responsible for both the positive inotropic (increased contractility) and arrhythmogenic (irregular heartbeat) effects observed with this class of compounds.[5][6][7]
These application notes provide a comprehensive framework for the preclinical assessment of the cardiotonic activity of this compound. The protocols outlined below describe standard in vitro and in vivo methodologies to characterize the compound's effects on cardiac function, electrophysiology, and underlying cellular mechanisms. Given the known dual nature of aconitum alkaloids, which can exhibit both therapeutic and toxic effects within a narrow therapeutic window, a thorough dose-response characterization is critical.[8]
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings, facilitating comparison across different concentrations of this compound and control conditions.
Table 1: In Vitro Assessment in Isolated Cardiomyocytes
| This compound Conc. (µM) | Beating Rate (beats/min) | Contraction Amplitude (% of baseline) | Time to Peak Contraction (ms) | Time to 90% Relaxation (ms) | Caspase-3/9 Activity (% of control) |
| Vehicle Control | 100 | 100 | |||
| 0.01 | |||||
| 0.1 | |||||
| 1.0 | |||||
| 10.0 |
Table 2: Ex Vivo Assessment in Langendorff Perfused Heart
| This compound Conc. (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Max Rate of Contraction (+dP/dt, mmHg/s) | Max Rate of Relaxation (-dP/dt, mmHg/s) | Coronary Flow (mL/min) |
| Vehicle Control | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1.0 | |||||
| 10.0 |
Table 3: In Vivo Assessment in Rodent Model (Echocardiography)
| Treatment Group | Heart Rate (bpm) | Ejection Fraction (%) | Fractional Shortening (%) | LV End-Systolic Diameter (mm) | LV End-Diastolic Diameter (mm) |
| Vehicle Control | |||||
| 1 mg/kg | |||||
| 5 mg/kg | |||||
| 10 mg/kg |
Table 4: In Vivo Assessment in Rodent Model (Electrocardiography - ECG)
| Treatment Group | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) | Arrhythmia Incidence (%) |
| Vehicle Control | |||||
| 1 mg/kg | |||||
| 5 mg/kg | |||||
| 10 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiomyocyte Contractility
Objective: To determine the direct effect of this compound on the contractility and viability of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or human induced pluripotent stem cells, hiPSC-CMs).
-
Culture medium appropriate for cardiomyocytes.
-
Real-Time Cell Analyzer (RTCA) or video-based contractility measurement system.
-
Caspase-3 and Caspase-9 activity assay kits.
-
This compound stock solution.
Procedure:
-
Cell Plating: Seed the isolated cardiomyocytes onto fibronectin-coated plates (e.g., E-plates for RTCA) at an appropriate density. Allow the cells to form a synchronously beating monolayer.
-
Baseline Recording: Once a stable, spontaneous beating rhythm is established, record baseline contractility parameters, including beating rate and amplitude, for at least 30 minutes.
-
Compound Administration: Prepare serial dilutions of this compound in the culture medium. Add the compound to the cells in a cumulative dose-response manner, allowing for a stabilization period (e.g., 15-30 minutes) after each addition.
-
Data Acquisition: Continuously record the beating rate and amplitude. A dose- and time-dependent increase in beating frequency and a decrease in amplitude may be observed.[3]
-
Cytotoxicity Assessment: In a parallel experiment, expose the cardiomyocytes to the same concentrations of this compound for varying durations (e.g., 2, 6, 24 hours).
-
Apoptosis Assay: Following exposure, measure the activity of caspase-3 and caspase-9 to assess for apoptosis-mediated cell death, which has been observed with aconitine.[3]
-
Data Analysis: Normalize the contractility data to the baseline values. Construct dose-response curves for changes in beating rate, amplitude, and cell viability.
Protocol 2: Ex Vivo Langendorff Isolated Heart Perfusion
Objective: To evaluate the effect of this compound on the global function of an intact heart, independent of systemic influences.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2).
-
Pressure transducer and data acquisition system.
-
Rodent (rat or guinea pig).
-
This compound stock solution.
Procedure:
-
Heart Isolation: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, a fluid-filled balloon can be inserted into the left ventricle to measure isovolumetric pressure.
-
Baseline Measurement: Record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decline (+/- dP/dt).
-
Compound Perfusion: Introduce this compound into the perfusate at increasing concentrations. Administer each concentration for a set period (e.g., 15 minutes) to reach a steady-state effect.
-
Data Recording: Continuously record all hemodynamic parameters throughout the experiment.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each concentration of this compound and generate dose-response curves.
Protocol 3: In Vivo Assessment of Cardiac Function in Rodents
Objective: To assess the effects of systemically administered this compound on cardiac function and electrophysiology in a living animal.
Materials:
-
Rodents (rats or mice).
-
High-frequency ultrasound system (echocardiography).
-
ECG recording system (surface electrodes or telemetry).
-
Anesthetic (e.g., isoflurane).
-
This compound formulation for injection.
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.[9] For conscious ECG recordings, animals should be pre-implanted with telemetry transmitters.[10][11]
-
Baseline Measurements:
-
Echocardiography: Acquire baseline M-mode and 2D images from the parasternal long- and short-axis views. Measure left ventricular dimensions, wall thickness, fractional shortening (FS), and ejection fraction (EF).[9][12][13][14]
-
ECG: Record a stable baseline ECG for at least 15-30 minutes. Measure heart rate, PR interval, QRS duration, and the corrected QT interval (QTc).
-
-
Compound Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses.
-
Post-Dose Monitoring:
-
Echocardiography: Repeat the imaging protocol at various time points post-administration to capture the peak effect and duration of action.
-
ECG: Continuously monitor the ECG for changes in heart rate, rhythm, and interval durations. Pay close attention to the emergence of any arrhythmias, such as ventricular ectopy or tachycardia, which are known toxic effects of aconitine.[1]
-
-
Data Analysis: Compare the post-dose measurements to the baseline values for each animal. Perform statistical analysis to determine significant effects of this compound on cardiac function and electrophysiology.
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound's cardiotonic activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Modified gating behaviour of aconitine treated single sodium channels from adult cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. Echocardiographic Evaluation of Cardiac Function in Ischemic Rats: Value of M-Mode Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 14-Dehydrobrowniine as a Chemical Probe
Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies detailing the use of 14-Dehydrobrowniine as a chemical probe. There is a significant lack of information regarding its biological targets, mechanism of action, and established experimental protocols for its application in research. The information that is available primarily pertains to the broader class of compounds to which it belongs, the diterpenoid alkaloids.[1][2][3][4]
Diterpenoid alkaloids are a large and structurally diverse family of natural products known for their wide range of biological activities.[1][3][4][5] These compounds have shown potential in areas such as antitumor, anti-inflammatory, and analgesic research.[4][5] Given the biological relevance of this class of molecules, a compound like this compound could theoretically be developed into a valuable chemical probe.
The following sections provide a generalized framework for the types of application notes and protocols that would be developed for a novel chemical probe, using a hypothetical diterpenoid alkaloid, hereafter referred to as "Probe DA-14," as an example. This theoretical guide is intended to serve as a template for researchers and drug development professionals on how to structure and present data for a new chemical probe.
Hypothetical Probe DA-14: Summary and Specifications
This section would typically provide a concise overview of the chemical probe, its intended use, and its key characteristics.
| Property | Value | Notes |
| Probe Name | Probe DA-14 | A hypothetical analog of this compound |
| Chemical Class | Diterpenoid Alkaloid | Derived from the atisine-type skeleton |
| Molecular Weight | 327.45 g/mol | Calculated |
| Purity | >98% | Determined by HPLC |
| Solubility | Soluble in DMSO (>10 mM), Ethanol (>5 mM) | Insoluble in aqueous buffers |
| Storage | Store at -20°C, protect from light | Stable for up to 12 months under these conditions |
| Primary Target(s) | Hypothetical Protein Kinase X (PKX) | To be determined experimentally |
| Recommended Conc. | 1-10 µM for cell-based assays | Optimal concentration may vary by cell type |
Biological Activity and Target Engagement
This section would detail the biological effects of the probe and provide evidence of its interaction with its intended target.
In Vitro Kinase Inhibition Profile
The inhibitory activity of Probe DA-14 against a panel of protein kinases would be presented to demonstrate its potency and selectivity.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Protein Kinase X (PKX) | 50 | ADP-Glo |
| Protein Kinase Y (PKY) | 850 | LanthaScreen |
| Protein Kinase Z (PKZ) | >10,000 | Z'-LYTE |
Cellular Target Engagement
Confirmation of the probe's interaction with its target in a cellular context is crucial.
| Assay Type | Cell Line | EC₅₀ (µM) | Endpoint |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | 1.2 | Stabilization of PKX |
| NanoBRET Target Engagement | HeLa | 0.8 | Target Occupancy |
Experimental Protocols
Detailed, step-by-step protocols are essential for the reproducible use of a chemical probe.
Protocol for In-Cell Western Blotting to Measure PKX Pathway Activation
This protocol would describe how to use Probe DA-14 to study its effect on a specific signaling pathway.
Materials:
-
Probe DA-14
-
Cell line of interest (e.g., A549)
-
Primary antibodies (e.g., anti-phospho-SubstrateA, anti-total-PKX)
-
IRDye-labeled secondary antibodies
-
In-Cell Western Assay Kit (e.g., from LI-COR)
-
96-well microplate
Procedure:
-
Seed A549 cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of Probe DA-14 in serum-free media.
-
Remove growth media and treat cells with varying concentrations of Probe DA-14 for 2 hours.
-
Fix, permeabilize, and block the cells according to the In-Cell Western Assay Kit protocol.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with IRDye-labeled secondary antibodies for 1 hour at room temperature.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity to determine the effect of Probe DA-14 on SubstrateA phosphorylation.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the probe's application.
Hypothetical Signaling Pathway Modulated by Probe DA-14
Caption: Inhibition of the hypothetical PKX signaling pathway by Probe DA-14.
Experimental Workflow for Target Identification
References
- 1. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 14-Dehydrobrowniine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 14-Dehydrobrowniine extraction. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a C20-diterpenoid alkaloid. This class of complex natural products is primarily found in plant species of the genera Aconitum and Delphinium. These plants have been utilized in traditional medicine, and their diterpenoid alkaloids are of significant interest for their diverse pharmacological activities.[1][2][3]
Q2: What are the general principles for extracting this compound?
The extraction of this compound, like other diterpenoid alkaloids, is based on its basic nature and solubility. A typical extraction workflow involves:
-
Solvent Extraction: The dried and powdered plant material is first extracted with an organic solvent, such as methanol (B129727) or ethanol (B145695), to isolate a broad range of compounds, including the target alkaloid.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base liquid-liquid extraction. The alkaloids are protonated in an acidic aqueous solution to form salts, which are soluble in water. This step separates them from neutral and acidic lipophilic compounds. The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in a non-polar organic solvent for subsequent extraction.
-
Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques like silica (B1680970) gel column chromatography or pH-zone-refining counter-current chromatography to isolate this compound.
Q3: Are there modern extraction techniques that can improve the yield of this compound?
Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for various alkaloids.[4][5] These methods can offer several advantages:
-
Reduced Extraction Time: MAE and UAE can significantly shorten the extraction duration from hours to minutes.[4]
-
Lower Solvent Consumption: These techniques often require less solvent, making them more environmentally friendly and cost-effective.[4]
-
Improved Yield: The energy input from microwaves or ultrasound can enhance cell wall disruption, leading to a higher recovery of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low yields or poor purity.
Low or No Yield of this compound
Problem: After performing the extraction and analysis (e.g., by HPLC), the yield of this compound is significantly lower than expected or undetectable.
Possible Causes and Solutions:
-
Improper Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.
-
Solution: Ensure proper identification and sourcing of the plant material. Use recently harvested and properly dried plant parts for extraction.
-
-
Inefficient Initial Extraction: The solvent may not be effectively penetrating the plant matrix to extract the alkaloids.
-
Solution: Ensure the plant material is finely ground to a consistent particle size to maximize surface area. Consider using modern extraction techniques like UAE or MAE to improve cell lysis and solvent penetration.
-
-
Incorrect pH during Acid-Base Partitioning: The pH of the aqueous and organic phases is critical for the efficient separation of alkaloids.
-
Solution: Carefully monitor and adjust the pH at each step. For the acidic extraction, a pH of 2-3 is generally effective. For the basification step, a pH of 9-10 is typically required to ensure the alkaloids are in their free base form.
-
-
Degradation of this compound: Diterpenoid alkaloids can be sensitive to heat and pH extremes, leading to degradation.
-
Solution: Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. Be mindful that some diterpenoid alkaloids can undergo oxidation.[6] While specific data for this compound is limited, it is advisable to handle extracts under inert atmosphere where possible.
-
High Impurity Profile in the Final Extract
Problem: The final extract shows a high number of impurities, making the isolation of this compound difficult.
Possible Causes and Solutions:
-
Insufficient Defatting: Lipids and other non-polar compounds from the plant material can co-extract with the alkaloids.
-
Solution: Before the main extraction, perform a pre-extraction of the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.
-
-
Ineffective Chromatographic Separation: The chosen chromatographic conditions may not be optimal for separating this compound from other closely related alkaloids.
-
Solution: Optimize the mobile phase composition and gradient for your column chromatography. Consider using advanced purification techniques like pH-zone-refining counter-current chromatography for complex mixtures.
-
Experimental Protocols
General Protocol for Diterpenoid Alkaloid Extraction
This protocol provides a general framework for the extraction of diterpenoid alkaloids, which can be adapted and optimized for this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots or aerial parts of Delphinium sp.) at room temperature or in an oven at a low temperature (40-50 °C).
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol or 80% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
For modern techniques, refer to the parameters in the data tables below for starting points in optimization.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid.
-
Wash the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).
-
Extract the alkaline solution multiple times with an organic solvent such as chloroform (B151607) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.
-
-
Quantification by HPLC-DAD:
-
Develop and validate an HPLC-DAD method for the quantification of this compound.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like formic acid or ammonium acetate) is commonly used.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Prepare a calibration curve using a purified standard of this compound to quantify the yield.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Total Alkaloid Yield (%) |
| Maceration | 80% Ethanol | Room Temp | 24-48 h | 1.5 - 3.0 |
| Soxhlet Extraction | Methanol | Boiling Point | 6-8 h | 2.0 - 4.0 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40 - 60 | 30-60 min | 2.5 - 5.0 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 50 - 70 | 5-15 min | 3.0 - 5.5 |
Table 2: Parameters for Optimization of Modern Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent Concentration | 50-80% Ethanol or Methanol | 50-80% Ethanol or Methanol |
| Temperature | 40-70 °C | 50-80 °C |
| Time | 20-60 minutes | 5-20 minutes |
| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | 1:10 to 1:30 (g/mL) |
| Ultrasonic Power | 100-400 W | N/A |
| Microwave Power | N/A | 200-800 W |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 14-Dehydrobrowniine Assay Solubility Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 14-Dehydrobrowniine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Like many diterpenoid alkaloids, this compound possesses a largely lipophilic (fat-soluble) scaffold. This inherent property leads to low aqueous solubility, which can be a significant challenge in biological assays that are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble. Here are the initial troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts or toxicity. However, a slight increase in the final DMSO concentration might be necessary to maintain solubility.
-
Adjust Buffer pH: As a basic alkaloid, the solubility of this compound is pH-dependent. Lowering the pH of your aqueous buffer can increase its solubility.
-
Check Temperature: Ensure your buffer is at the correct experimental temperature before adding the compound, as temperature can affect solubility.
Q3: What is the best solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For best practices, use high-purity, anhydrous DMSO and store stock solutions in tightly sealed vials to prevent moisture absorption.
Q4: Can I use other organic solvents to prepare my stock solution?
While DMSO is the most common, other organic solvents like ethanol (B145695) or methanol (B129727) can also be used. However, it's important to consider the tolerance of your specific assay system (e.g., cells, enzymes) to these solvents. The final concentration of any organic solvent in the assay should be carefully controlled and kept to a minimum to avoid adverse effects.
Q5: How can I increase the aqueous solubility of this compound without using high concentrations of organic solvents?
Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: this compound is a basic compound due to its tertiary amine group. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate this amine, forming a more soluble salt in situ. It is crucial to first verify that the lower pH will not negatively impact your assay's biological components.
-
Use of Excipients: Solubilizing agents such as cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Troubleshooting Guide: Overcoming this compound Precipitation in Assays
This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.
Data Presentation: Solubility Characteristics of this compound
While specific quantitative solubility data for this compound is not extensively available, the following table summarizes the expected solubility behavior in common laboratory solvents based on the properties of diterpenoid alkaloids.
| Solvent | Expected Solubility | Recommendations for Assay Use |
| Aqueous Buffers (neutral pH) | Very Low / Insoluble | Not recommended for direct dissolution. |
| Aqueous Buffers (acidic pH, e.g., pH 4-6) | Moderately Soluble | Recommended for increasing aqueous solubility. Perform pH compatibility testing with your assay. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions. Check for assay compatibility due to potential for cellular toxicity. |
| Methanol | Soluble | Can be used for stock solutions. Check for assay compatibility. |
Experimental Protocols
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile, chemically resistant vial (e.g., an amber glass vial).
-
Calculate Solvent Volume: Based on the molecular weight of this compound (465.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 465.58 g/mol ) / 0.010 mol/L = 0.0002148 L = 214.8 µL
-
-
Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of your this compound DMSO stock solution in serum-free cell culture medium.
-
Crucially, to avoid precipitation, first, add the required volume of DMSO stock to the serum-free medium and vortex immediately and thoroughly before adding to the cells. The final DMSO concentration in the wells should be consistent across all treatments and ideally not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: A step-by-step workflow for conducting a cell-based assay with this compound.
Stability of 14-Dehydrobrowniine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 14-Dehydrobrowniine under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability data for this compound is limited. The following guidance is largely based on data from structurally related aconitine-type alkaloids and should be considered as a general framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: Based on studies of related aconitine-type alkaloids, the primary factors influencing the stability of this compound in solution are pH, temperature, and the solvent medium. Like other diester-diterpenoid alkaloids, this compound is susceptible to hydrolysis, a process that can be accelerated by alkaline or even neutral pH conditions.[1][2] Elevated temperatures also significantly increase the rate of degradation.[2][3]
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound, similar to aconitine (B1665448), likely proceeds through hydrolysis of its ester groups. This would result in the formation of less toxic monoester and amine-diterpenoid alkaloids.[4] For instance, aconitine hydrolyzes to the less toxic benzoylaconine (B606023) and then to the even less toxic aconine.[4] Therefore, one can anticipate analogous degradation products for this compound.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. If a stock solution is required, it is advisable to prepare it in an anhydrous organic solvent such as methanol (B129727) or acetonitrile (B52724) and store it at low temperatures (e.g., -20°C).[1] Aqueous solutions should be prepared fresh before use and maintained at a slightly acidic pH if possible.
Q4: My analytical results for this compound are inconsistent. What could be the cause?
A4: Inconsistent analytical results can stem from the degradation of this compound during sample preparation or analysis. Consider the following troubleshooting steps:
-
pH of the mobile phase: If using reverse-phase HPLC, ensure the mobile phase is slightly acidic to minimize on-column degradation.
-
Temperature: Avoid high temperatures during sample preparation and analysis. Use a cooled autosampler if available.
-
Sample matrix: Components in your sample matrix, such as biological fluids, may contain enzymes that can metabolize or degrade the compound.[1]
-
Solvent: Ensure the solvent used for your stock solution and dilutions is appropriate and does not promote degradation.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solution
-
Symptom: Loss of the parent compound peak and appearance of new peaks in chromatograms over a short period.
-
Possible Cause: Hydrolysis in neutral or alkaline aqueous solutions.
-
Solution:
-
Buffer your aqueous solutions to a slightly acidic pH (e.g., pH 4-6).
-
Prepare aqueous solutions fresh and use them immediately.
-
If immediate use is not possible, store aqueous preparations at 2-8°C for a very short duration and re-evaluate for degradation before use.
-
Issue: Thermal Instability During Experiments
-
Symptom: Decreased recovery of this compound after incubation at elevated temperatures.
-
Possible Cause: Thermally induced degradation, such as pyrolysis.[5]
-
Solution:
-
Minimize exposure to high temperatures.
-
If heating is necessary, conduct a time-course experiment at the target temperature to understand the degradation kinetics.
-
Consider if the experimental goals can be achieved at a lower temperature.
-
Data on Stability of Related Aconitine Alkaloids
The following tables summarize stability data for aconitine, which can serve as a proxy for estimating the stability of this compound.
Table 1: Effect of pH and Temperature on Aconitine Stability
| pH | Temperature (°C) | Stability | Reference |
| 6.0 | Ambient | Relatively stable | [2] |
| 7.4 | Ambient | Shows noticeable hydrolysis | [2] |
| 7.4 | Higher Temp | Higher rates of hydrolysis observed | [2] |
| Alkaline | Ambient | Prone to extensive hydrolysis | [1] |
Table 2: Stability of Aconitine in Different Solvents
| Solvent | Stability | Reference |
| Methanol | Stable | [1] |
| Acetonitrile | Stable | [1] |
| 50% Aqueous Acetonitrile | Stable | [1] |
| Phosphate Buffer Saline (PBS, pH 7.4) | Unstable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with 1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for a predetermined time.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
-
Thermal Degradation:
-
Evaporate the solvent from 1 mL of the stock solution.
-
Expose the solid residue to a set temperature (e.g., 100°C) for a defined period.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance or a solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, to separate and quantify this compound and its degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products.
-
Detection: Use UV detection at a wavelength where this compound has significant absorbance. If degradation products do not have a chromophore, consider using a mass spectrometer for detection.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aconitine - Wikipedia [en.wikipedia.org]
Welcome to the technical support center for the optimization of HPLC separation of 14-Dehydrobrowniine and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analytical process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Basic amine groups in alkaloids can interact with residual silanol groups on the C18 stationary phase. | - Use a mobile phase with a competing base: Add a small amount of triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase to block the active silanol sites. - Adjust mobile phase pH: Operate at a higher pH (e.g., pH 8-10 using an ammonium (B1175870) bicarbonate buffer) to suppress the ionization of the basic alkaloids, reducing their interaction with silanols. Ensure your column is stable at the chosen pH. - Use an end-capped column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample: Reduce the concentration of the sample injected onto the column. - Use a column with a higher loading capacity: Consider a column with a larger internal diameter or a stationary phase with a higher carbon load. | |
| Poor Resolution/Co-elution of Alkaloids | Inadequate Mobile Phase Strength or Selectivity: The mobile phase composition may not be optimal for separating structurally similar alkaloids. | - Optimize the organic modifier gradient: A shallow gradient of acetonitrile (B52724) or methanol (B129727) can improve the separation of closely eluting peaks. - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Adjust the mobile phase pH: Fine-tuning the pH can change the ionization state of the alkaloids and thus their retention and selectivity.[1][2] |
| Inappropriate Stationary Phase: The chosen C18 column may not provide the necessary selectivity. | - Test different C18 phases: Not all C18 columns are the same. Columns with different bonding technologies and surface areas can offer different selectivities.[3][4][5] - Consider an alternative stationary phase: A phenyl-hexyl or a polar-embedded phase might provide a different separation mechanism and better resolution. | |
| Irreproducible Retention Times | Mobile Phase Instability: Changes in mobile phase composition or pH over time can lead to shifts in retention. | - Prepare fresh mobile phase daily: Buffers and additives can degrade over time. - Ensure proper mobile phase mixing and degassing: Inconsistent mixing or dissolved gases can affect pump performance and retention times. |
| Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of the separation. | - Use a column oven: Maintain a constant and controlled column temperature throughout the analysis. | |
| Loss of Analyte/Low Recovery | Alkaloid Instability: Diterpenoid alkaloids can be susceptible to degradation, particularly hydrolysis under alkaline conditions. | - Control the pH of the sample and mobile phase: Avoid strongly alkaline conditions if hydrolysis is a concern. Acidifying the sample with a small amount of formic or acetic acid can improve stability. - Minimize sample processing time: Prepare samples fresh and analyze them promptly. |
| Adsorption to Vials or Tubing: Alkaloids can adsorb to glass or plastic surfaces. | - Use silanized glass vials or polypropylene (B1209903) vials. - Include a small amount of organic solvent or an acid in the sample diluent. | |
| Matrix Effects in LC-MS Analysis | Co-eluting Matrix Components: Compounds from the sample matrix can suppress or enhance the ionization of the target alkaloids in the mass spectrometer source.[6][7] | - Improve chromatographic separation: Optimize the HPLC method to separate the analytes from interfering matrix components.[8] - Implement a more effective sample preparation: Use solid-phase extraction (SPE) to remove interfering compounds before analysis. - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard: These methods can help to compensate for matrix effects.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase separation on a C18 column (e.g., 4.6 x 250 mm, 5 µm). For the mobile phase, a gradient elution with acetonitrile and water containing an additive is recommended. Common additives include 0.1% formic acid for acidic conditions or 10 mM ammonium bicarbonate (pH adjusted to ~9-10) for basic conditions. A flow rate of 1 mL/min and UV detection at around 235-240 nm is a reasonable starting point.[10][11]
Q2: How can I improve the resolution between this compound and its closely related alkaloids like browniine?
A2: To improve resolution between these structurally similar compounds, you can try several approaches:
-
Optimize the gradient: A slower, shallower gradient will provide more time for the compounds to separate.
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation due to different solvent selectivities.
-
Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable alkaloids, thus affecting their separation.[2][12]
-
Vary the column temperature: Changing the temperature can affect the selectivity of the separation.
Q3: My alkaloid peaks are tailing. What is the most common cause and how do I fix it?
A3: The most common cause of peak tailing for basic compounds like alkaloids is the interaction with acidic silanol groups on the silica-based stationary phase. To fix this, you can:
-
Add a competing base like triethylamine (TEA) to your mobile phase.
-
Increase the pH of your mobile phase to deprotonate the alkaloids.
-
Use a modern, high-purity, end-capped C18 column designed for good peak shape with basic analytes.
Q4: Are there any stability concerns I should be aware of when analyzing this compound?
A4: Yes, diterpenoid alkaloids can be unstable, particularly at high pH where they can undergo hydrolysis. It is advisable to prepare samples in a slightly acidic diluent and to analyze them as soon as possible after preparation. If using a high pH mobile phase, ensure that the sample is not exposed to it for an extended period before injection.
Q5: What sample preparation technique is recommended for extracting this compound from plant material?
A5: A common method involves extraction with a solvent like methanol or ethanol, often with the addition of a small amount of ammonia (B1221849) or other base to ensure the alkaloids are in their free-base form and thus more soluble in the organic solvent. Subsequent clean-up using solid-phase extraction (SPE) with a cation-exchange or reversed-phase cartridge can be effective in removing interfering matrix components.
Experimental Protocols
General HPLC Method for the Separation of Diterpenoid Alkaloids
This protocol provides a general starting point for the analysis of this compound and related alkaloids. Optimization will be required based on the specific sample matrix and the related alkaloids of interest.
-
Chromatographic System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonia.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: 20-50% B (linear gradient)
-
30-35 min: 50-80% B (linear gradient)
-
35-40 min: 80% B (isocratic)
-
40.1-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Grind the plant material to a fine powder.
-
Extract the powder with methanol containing 0.5% ammonia by sonication or reflux.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the supernatant to dryness under reduced pressure.
-
Re-dissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Representative HPLC Method Validation Data for Related Diterpenoid Alkaloids
The following table presents typical validation parameters that should be assessed for a quantitative HPLC method for diterpenoid alkaloids. The values are illustrative and will vary depending on the specific analyte and method.
| Parameter | Aconitine | Mesaconitine | Hypaconitine |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.1 | 0.1 | 0.15 |
| LOQ (µg/mL) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 |
| Intra-day Precision (RSD%) | < 2% | < 2% | < 2% |
| Inter-day Precision (RSD%) | < 3% | < 3% | < 3% |
Data is illustrative and based on typical performance for this class of compounds.
Mandatory Visualization
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 4. lcms.cz [lcms.cz]
- 5. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
How to prevent degradation of 14-Dehydrobrowniine during storage?
This technical support center provides guidance on the proper storage and handling of 14-Dehydrobrowniine to minimize degradation and ensure the integrity of your research. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to prevent chemical degradation. Based on general guidelines for aconitine-type alkaloids, the following is recommended:
-
Short-term storage (days to weeks): Store in a dry, dark environment at 0-4°C.[1]
-
Long-term storage (months to years): For extended periods, store at -20°C.[1]
-
Atmosphere: It is best practice to store the compound under an inert gas, such as argon or nitrogen, to minimize oxidation.[2]
-
Container: Use a tightly sealed, light-resistant container.
Q2: Is this compound sensitive to light?
Yes. Like many complex organic molecules, this compound is potentially susceptible to photodegradation. It is crucial to protect the compound from light by storing it in amber vials or other light-blocking containers.[2] All handling and preparation of solutions should be performed with minimal exposure to direct light.
Q3: What solvents are recommended for dissolving this compound?
This compound, similar to other aconitine-type alkaloids, is sparingly soluble in water but shows good solubility in organic solvents.[3] For analytical purposes, Dimethyl Sulfoxide (DMSO) is a common solvent.[1] For other applications, ensure the chosen solvent is dry and of high purity, as residual water or impurities can promote degradation.
Q4: How can I monitor the stability of my this compound sample?
Regularly assessing the purity of your sample using analytical techniques is the most reliable way to monitor stability. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is a powerful method for this purpose. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). If stored improperly, consider acquiring a new, validated sample. |
| Contamination of the sample. | Ensure proper handling techniques to avoid cross-contamination. Use clean spatulas and glassware. | |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | Review storage and handling procedures. Investigate potential degradation pathways (e.g., hydrolysis, oxidation). The presence of moisture or reactive solvents can accelerate degradation. |
| Impurities in the solvent or system. | Run a blank analysis of the solvent to check for impurities. Ensure the HPLC system is clean. | |
| Discoloration of the solid compound. | Possible oxidation or other chemical transformation. | Discard the sample as its purity is compromised. Review storage conditions, particularly the use of an inert atmosphere. |
| Difficulty in dissolving the compound. | The compound may have degraded into less soluble products. | Use a fresh, properly stored sample. Sonication may aid in dissolving the compound, but avoid excessive heating. |
Stability Data (Illustrative Example)
The following table provides an example of how to present stability data for this compound. Note: This data is illustrative and not based on experimental results for this specific molecule.
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -20°C, Dark, Inert Gas | 0 months | 99.5 | 0.5 |
| 6 months | 99.4 | 0.6 | |
| 12 months | 99.3 | 0.7 | |
| 4°C, Dark, Air | 0 months | 99.5 | 0.5 |
| 6 months | 98.1 | 1.9 | |
| 12 months | 96.5 | 3.5 | |
| Room Temperature, Light, Air | 0 months | 99.5 | 0.5 |
| 1 month | 92.0 | 8.0 | |
| 3 months | 85.3 | 14.7 |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific application.
1. Objective: To quantify the purity of this compound and detect the presence of degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a C18 column and UV or MS detector
3. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
4. Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at a concentration within the calibration range.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 230 nm) or MS with appropriate settings.
6. Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the test sample.
-
Calculate the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Identify and quantify any degradation products.
Visualizations
Caption: Factors influencing this compound stability.
References
Technical Support Center: Interpreting Complex NMR Spectra of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of 14-Dehydrobrowniine. Due to the intricate nature of diterpenoid alkaloids, acquiring and interpreting their NMR data can present unique challenges. This guide aims to address common issues and provide structured information to aid in structural elucidation and characterization.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the quaternary carbon signals in the ¹³C NMR spectrum of this compound. What is the best approach?
A1: The assignment of quaternary carbons in complex molecules like this compound can be challenging due to the absence of directly attached protons. The recommended approach is to use two-dimensional (2D) NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By analyzing the long-range correlations between protons and carbons (typically over two to three bonds), you can unambiguously assign quaternary carbons based on their connectivity to known protons in the molecule. For example, correlations from well-resolved methyl protons or methine protons to a quaternary carbon will help pinpoint its position in the structure.
Q2: The proton signals in the upfield region of my ¹H NMR spectrum of this compound are heavily overlapped. How can I resolve these signals?
A2: Signal overlapping in the aliphatic region is a common issue for complex natural products. To resolve these signals, consider the following strategies:
-
2D NMR Spectroscopy: Employing 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help trace proton-proton coupling networks, even within overlapped regions. A HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, spreading the signals into a second dimension and often resolving overlap.
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can significantly improve the resolution of overlapping signals.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅) can induce differential changes in chemical shifts (anisotropic effects), which may resolve some of the signal overlap.
Q3: How can I confirm the stereochemistry of specific centers in this compound using NMR?
A3: Determining the relative stereochemistry of a complex molecule like this compound relies heavily on through-space NMR correlations. The most powerful experiment for this purpose is the Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent, ROESY. These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. By observing NOE/ROE cross-peaks between specific protons, you can deduce their relative orientations (e.g., axial vs. equatorial, syn vs. anti). For example, a strong NOE between a methyl group and a methine proton would indicate they are on the same face of the molecule.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
| Possible Cause | Troubleshooting Step |
| Insufficient sample concentration. | Increase the amount of sample dissolved in the NMR solvent. |
| Insufficient number of scans. | Increase the number of scans acquired. For ¹³C NMR of complex molecules, a large number of scans is often necessary. |
| Incorrect relaxation delay (d1). | For quaternary carbons, the relaxation time (T₁) can be long. Ensure the relaxation delay is set to an appropriate value (e.g., 2-5 seconds) to allow for full relaxation between pulses. |
| Poor shimming of the magnet. | Re-shim the magnet to improve the magnetic field homogeneity. |
Problem 2: Broad or Distorted Peak Shapes in ¹H NMR Spectrum
| Possible Cause | Troubleshooting Step |
| Sample aggregation. | Try decreasing the sample concentration or acquiring the spectrum at a higher temperature to break up aggregates. |
| Presence of paramagnetic impurities. | Purify the sample further to remove any paramagnetic metals. Adding a small amount of a chelating agent like EDTA can sometimes help. |
| Unresolved complex coupling. | This is inherent to the molecule's structure. Utilize 2D NMR techniques (e.g., J-resolved spectroscopy) to help deconvolute the coupling patterns. |
| Chemical exchange. | If certain protons are undergoing chemical exchange (e.g., hydroxyl protons), consider acquiring the spectrum at a lower temperature to slow down the exchange rate and sharpen the signals. Adding a drop of D₂O will cause exchangeable protons (like -OH or -NH) to disappear from the spectrum, confirming their presence. |
Experimental Protocols
Note: Detailed experimental protocols for acquiring NMR data for this compound have not been found in the public domain. The following are generalized protocols for diterpenoid alkaloids that can be adapted.
1. Standard ¹H NMR Acquisition:
-
Solvent: CDCl₃ (unless solubility is an issue, then consider C₆D₆, pyridine-d₅, or MeOD-d₄).
-
Concentration: 5-10 mg of sample in 0.5-0.6 mL of solvent.
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
2. Standard ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: ≥1024 (often several thousand are needed).
-
Relaxation Delay (d1): 2 seconds.
-
3. 2D NMR (COSY, HSQC, HMBC, NOESY) Acquisition:
-
These are standard experiments available on modern NMR spectrometers. It is highly recommended to use the instrument's default, optimized parameter sets as a starting point. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
Data Presentation
Due to the lack of publicly available, verified ¹H and ¹³C NMR data for this compound, quantitative data tables for chemical shifts and coupling constants cannot be provided at this time. Researchers who successfully isolate and characterize this compound are encouraged to publish their findings to contribute to the natural products chemistry community.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation of natural products.
Logical Relationship for Spectral Assignment
Caption: Logic diagram for assigning NMR signals to a chemical structure.
Technical Support Center: Quantification of 14-Dehydrobrowniine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 14-Dehydrobrowniine and related diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
The primary challenge in the quantification of this compound, a diterpenoid alkaloid, in biological matrices such as plasma or serum is the presence of matrix effects.[1] These effects are caused by co-eluting endogenous components of the sample that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3] Phospholipids are major contributors to matrix effects in plasma samples.[4]
Q2: What is the recommended sample preparation technique to minimize matrix effects for this compound?
Solid Phase Extraction (SPE) is a highly recommended technique for cleaning up biological samples prior to LC-MS/MS analysis of Aconitum alkaloids.[5][6] SPE, particularly using mixed-mode cation-exchange cartridges, has been shown to be effective in removing interfering substances from plasma.[7] Compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), SPE generally provides cleaner extracts, leading to reduced matrix effects.[4]
Q3: What type of internal standard (IS) should be used for accurate quantification?
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[8] For the quantification of aconitine-type alkaloids, deuterium-labeled analogues, such as deuterated aconitine (B1665448), have been successfully synthesized and used.[8] These SIL internal standards have very similar chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction efficiencies, thus providing more accurate and precise results.[8] If a specific SIL IS for this compound is unavailable, a structurally related compound from the same class, like mesaconitine (B191843), can be used, though this is a less ideal approach.[9]
Q4: How can I assess the extent of matrix effects in my assay?
The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[10] The formula for calculating matrix effect (ME) is:
ME (%) = (Peak area in matrix / Peak area in neat solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase with the analytical column. 2. Column degradation. 3. Presence of interfering compounds from the matrix. | 1. Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio). 2. Replace the analytical column. 3. Improve the sample cleanup procedure (e.g., optimize the SPE wash steps). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard. | 1. Ensure consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Evaluate the stability of the analyte and IS in the matrix and processed samples under different storage conditions.[9] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Suboptimal SPE elution solvent. 3. Analyte degradation during sample processing. | 1. Optimize the sample extraction parameters (e.g., pH, solvent). 2. Test different elution solvents and volumes for the SPE cartridge. 3. Investigate the stability of the analyte at each step of the sample preparation process. |
| Signal Suppression (Low Sensitivity) | 1. Co-elution of matrix components (e.g., phospholipids). 2. Inefficient ionization in the MS source. | 1. Enhance sample cleanup to remove interfering compounds. 2. Optimize chromatographic conditions to separate the analyte from matrix interferences. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Aconitum alkaloids in biological matrices using SPE-LC-MS/MS.
Table 1: Recovery and Matrix Effect of Aconitum Alkaloids in Rat Plasma [10]
| Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Aconitine | 85.2 | 7.8 | 92.5 | 6.5 |
| Hypaconitine | 81.2 | 9.1 | 90.8 | 8.2 |
| Mesaconitine | 83.7 | 8.5 | 94.1 | 7.1 |
| IS | 88.9 | 6.4 | 95.3 | 5.9 |
Table 2: Linearity and LLOQ for Aconitum Alkaloids in Rat Plasma [5]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Aconitine | 5 - 1000 | > 0.998 | 5 |
| Hypaconitine | 5 - 1000 | > 0.997 | 5 |
| Mesaconitine | 5 - 1000 | > 0.998 | 5 |
| Benzoylaconine | 5 - 1000 | > 0.997 | 5 |
| Benzoylhypaconine | 5 - 1000 | > 0.997 | 5 |
| Benzoylmesaconine | 5 - 1000 | > 0.998 | 5 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from validated methods for Aconitum alkaloids in rat plasma.[5]
1. Materials:
-
Plasma sample
-
Internal Standard (IS) working solution (e.g., deuterated Aconitine)
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
2. Procedure:
-
Sample Pre-treatment: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a general starting point for the LC-MS/MS analysis of diterpenoid alkaloids.[5]
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 43% B has been reported for similar compounds. A gradient may be necessary to optimize separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Heating Block Temperature: 400°C
-
DL Temperature: 250°C
-
Spray Voltage: 3.5 kV
-
Nebulizing Gas Flow: 3.0 L/min
-
Drying Gas Flow: 15.0 L/min
-
-
MRM Transitions: These must be optimized for this compound and the chosen internal standard. For related Aconitum alkaloids, typical transitions involve the loss of neutral molecules like acetic acid or water from the protonated molecule [M+H]+.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application [mdpi.com]
- 5. Simultaneous Determination of Six Alkaloids in Rat Plasma by SPE-HPLC–MS/MS and Their Pharmacokinetics after Oral Administration of Radix aconiti Preparata Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Report on the preparation of deuterium-labelled aconitine and mesaconitine and their application to the analysis of these alkaloids from body fluids as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cell Culture Contamination in 14-Dehydrobrowniine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 14-Dehydrobrowniine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in my this compound cell culture experiments?
A1: Contamination in cell culture can be broadly categorized into two types: biological and chemical.[1]
-
Biological Contaminants: The most common sources are bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1][2] These can be introduced through various means, including lab personnel (e.g., from skin or breath), unfiltered air, contaminated equipment such as incubators and biosafety cabinets, and contaminated reagents like media and sera.[3] Cross-contamination from other cell lines is also a significant risk.
-
Chemical Contaminants: These are non-living substances that can adversely affect your cell cultures.[4] Sources include impurities in media, sera, and water, as well as leachables from plasticware (e.g., plasticizers), endotoxins from bacterial contamination, and residues from cleaning agents or disinfectants.[4]
Q2: How can I visually identify different types of microbial contamination?
A2: Daily microscopic observation is crucial for early detection of contamination.[5]
-
Bacteria: Bacterial contamination often leads to a sudden change in the culture medium, such as turbidity (cloudiness) and a rapid drop in pH, which may turn the phenol (B47542) red indicator in the medium yellow.[1][2] Under a microscope, you may see small, motile particles between your cells.[6]
-
Yeast: Yeast contamination appears as small, budding, oval, or spherical particles that may form chains. The medium may become turbid, and the pH can increase as the contamination progresses.[2]
-
Fungi (Mold): Molds typically appear as filamentous structures (hyphae) under the microscope. In later stages, dense networks of mycelia can become visible to the naked eye.[6] Fungal contamination can also cause an increase in the medium's pH.[1][2]
Q3: Mycoplasma contamination is a concern. How can I detect it in my cultures treated with this compound?
A3: Mycoplasma is a significant issue because it's often not visible by standard light microscopy and can alter cell metabolism and gene expression without killing the cells.[2][3] Several methods are available for detection:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects mycoplasma DNA.[1][7]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, distinct fluorescent dots outside the cell nuclei.[5][7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[2][7]
-
Mycoplasma Culture: This involves growing the mycoplasma on specific agar, which is a sensitive but slower method.[5]
Q4: Can the this compound compound itself be a source of contamination?
A4: While the compound itself is a chemical, the preparation of the this compound stock solution could introduce contamination if not handled properly. For instance, if the solvent used to dissolve the compound is not sterile, or if non-sterile equipment is used during its preparation and dilution, microbial contamination can be introduced into your cell cultures. It is also a type of chemical contaminant if impurities are present.[4]
Q5: Is it advisable to use antibiotics in my cell culture medium when working with this compound?
A5: While antibiotics can be used to control bacterial growth, routine use is often discouraged as it can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[8] Furthermore, some antibiotics can have off-target effects on cell metabolism, which could interfere with the experimental results of this compound. If used, they should be part of a comprehensive aseptic technique, not a replacement for it.
Troubleshooting Guides
Guide 1: Sudden Turbidity and/or pH Change in Culture Medium
This guide helps you address sudden signs of contamination, which are often bacterial or yeast-related.
| Observation | Potential Cause | Immediate Action | Preventative Measures |
| Medium is cloudy/turbid; color change (e.g., yellow) | Bacterial Contamination[1][2] | 1. Immediately isolate and discard the contaminated culture(s) to prevent spread.[3][9]2. Decontaminate the biosafety cabinet and incubator thoroughly.[9] | 1. Strictly adhere to aseptic techniques.[10]2. Regularly test all reagents (media, serum, etc.) for sterility.3. Ensure proper sterilization of all equipment and solutions.[11] |
| Medium is slightly turbid; small budding particles visible under microscope | Yeast Contamination[2] | 1. Discard the contaminated culture(s).2. Thoroughly clean and disinfect the incubator, paying attention to the water pan. | 1. Maintain a clean and organized work area.[12]2. Ensure proper handwashing and glove sanitization.[10]3. Filter-sterilize all heat-labile solutions. |
| No visible organisms, but pH is off | Chemical Contamination (e.g., wrong medium formulation, detergent residue)[4] | 1. Check the pH of the medium and other reagents.2. If multiple cultures are affected, quarantine the batch of medium or serum and test a new lot.[3] | 1. Use high-purity water and reagents.2. Thoroughly rinse all glassware to remove any detergent residue. |
Guide 2: Slow-Growing Contamination or Altered Cell Morphology
This guide addresses more subtle contamination issues, such as mycoplasma or low-level fungal contamination.
| Observation | Potential Cause | Detection & Action | Preventative Measures |
| Reduced cell proliferation, changes in cell morphology, but no visible turbidity [2][3] | Mycoplasma Contamination[2] | 1. Detect: Use a PCR-based kit, fluorescent staining (DAPI/Hoechst), or ELISA to confirm.[7]2. Action: Discard the contaminated culture. If irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but this is not always successful.[6] | 1. Quarantine and test all new cell lines upon arrival.2. Practice good aseptic technique, especially when handling different cell lines.3. Use dedicated media and reagents for each cell line. |
| Filamentous structures or fuzzy growth appearing in the culture | Fungal (Mold) Contamination[3] | 1. Immediately discard the contaminated culture(s).[9]2. Decontaminate the entire work area, including incubators and biosafety cabinets.[9] | 1. Ensure the biosafety cabinet is functioning correctly and certified annually.2. Keep the lab environment clean and minimize traffic.[6]3. Avoid storing cardboard or other cellulose (B213188) products in the cell culture lab.[13] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures
This protocol outlines the fundamental steps to maintain sterility during cell culture procedures.
-
Preparation of the Work Area:
-
Before starting, ensure the biosafety cabinet (BSC) is turned on and has been running for at least 15 minutes.
-
Decontaminate the interior surfaces of the BSC with 70% ethanol (B145695).[14][15]
-
Place all necessary sterile materials (pipettes, flasks, media, this compound stock solution) inside the BSC after wiping them down with 70% ethanol.[14]
-
-
Personal Hygiene:
-
Wash hands thoroughly before starting work.
-
Wear a clean lab coat and sterile gloves.
-
Spray gloves with 70% ethanol and allow them to air dry before handling sterile items.[14]
-
-
Handling Reagents and Cultures:
-
Open sterile containers (flasks, tubes, media bottles) only within the BSC.
-
Avoid passing non-sterile items over open containers.
-
Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.
-
When working with this compound, ensure the stock solution is prepared using sterile solvents and filtered through a 0.22 µm syringe filter if necessary.
-
-
Incubation:
-
Before placing cultures in the incubator, wipe them down with 70% ethanol.
-
Regularly clean and disinfect the incubator, including the water pan, to prevent microbial growth.[9]
-
-
Waste Disposal:
Protocol 2: Mycoplasma Detection using PCR
This protocol provides a general workflow for detecting mycoplasma contamination via PCR.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.
-
-
DNA Extraction:
-
Use a commercial DNA extraction kit designed for cell culture samples, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, Taq polymerase, and nuclease-free water.
-
Add the extracted DNA to the master mix. Include a positive control (known mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.
-
Perform PCR using a thermal cycler with an appropriate amplification program (refer to the primer or kit manufacturer's recommendations).
-
-
Analysis of Results:
-
Analyze the PCR products by gel electrophoresis on a 1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: Workflow for cell culture experiments with this compound.
Caption: Logic diagram for troubleshooting cell culture contamination.
References
- 1. goldbio.com [goldbio.com]
- 2. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. corning.com [corning.com]
- 14. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 15. Introduction to Cell Culture & Aseptic Technique | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 16. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
Technical Support Center: 14-Dehydrobrowniine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Dehydrobrowniine bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1]
-
Solution: Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles). For viscous stock solutions of this compound in solvents like DMSO, ensure complete dispensing and mixing.
-
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.[1]
-
Solution: Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension. A cell count to confirm viability and density before plating is recommended.
-
-
Compound Solubility and Stability: this compound, being a diterpenoid alkaloid, may have limited aqueous solubility and could precipitate in culture media, leading to inconsistent concentrations in wells. Diterpenoid alkaloids can also be susceptible to hydrolysis, which can alter their bioactivity.[2]
-
Solution: Visually inspect for precipitation after adding the compound to the media. Consider using a lower final solvent concentration or pre-complexing with a solubilizing agent if solubility is an issue. Prepare fresh dilutions from a stock solution for each experiment to minimize degradation.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1]
-
Solution: To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1]
-
-
Incubation Conditions: Inconsistent temperature and CO2 levels across the incubator can affect cell health and metabolism differently across the plate.[1]
-
Solution: Ensure your incubator is properly calibrated and provides uniform conditions.
-
Data Presentation: Example of High Variability in a Cytotoxicity Assay
| Replicate | This compound (10 µM) - % Cell Viability (Run 1) | This compound (10 µM) - % Cell Viability (Run 2 - Improved Technique) |
| 1 | 65.2 | 75.1 |
| 2 | 80.5 | 76.3 |
| 3 | 58.9 | 74.8 |
| Mean | 68.2 | 75.4 |
| Std Dev | 11.2 | 0.76 |
| %CV | 16.4% | 1.0% |
This table illustrates how improving pipetting and cell seeding techniques can significantly reduce the coefficient of variation (%CV), leading to more reliable data.
Poor Signal-to-Noise Ratio or Weak Biological Response
Question: The observed biological effect of this compound is very weak or non-existent, even at high concentrations. What could be the reason?
Answer: A weak or absent signal can be due to several factors related to the compound, the assay system, or the experimental setup.
Troubleshooting Steps:
-
Compound Integrity and Purity: The purity of this compound can significantly impact its activity. Impurities could interfere with the assay or the compound may have degraded.
-
Solution: Verify the purity of your compound using analytical methods like HPLC or LC-MS. Ensure proper storage conditions (cool, dry, and dark) to prevent degradation.
-
-
Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal for detecting the biological response.[1]
-
Solution: Perform titration experiments for key reagents to determine the concentration that provides the best signal window.
-
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.[1]
-
Solution: Perform a time-course experiment to identify the ideal incubation period for observing the effect of this compound.
-
-
Cell Health: Unhealthy or stressed cells will not respond optimally.[1]
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.
-
Inconsistent Results Between Different Experimental Batches
Question: I am getting conflicting results for the IC50 of this compound between different experiments performed on different days. Why is this happening?
Answer: Batch-to-batch variability is a common challenge in bioassays.
Troubleshooting Steps:
-
Reagent Variability: Differences in lots of media, serum, or other reagents can lead to varied cellular responses.
-
Solution: Use the same lot of critical reagents for a series of related experiments. If you must switch lots, perform a bridging study to ensure consistency.
-
-
Standard Curve Inconsistency: A variable standard curve will lead to inaccurate quantification.[1]
-
Solution: Prepare fresh standards for each experiment and ensure accurate serial dilutions. Use a consistent, high-quality source for your standard.
-
-
Cell Passage Number: The phenotype and responsiveness of cell lines can change with increasing passage number.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
Data Presentation: Batch-to-Batch IC50 Variation
| Experiment Batch | IC50 of this compound (µM) | Key Variable Changed |
| 1 | 12.5 | Fetal Bovine Serum (Lot A) |
| 2 | 25.8 | Fetal Bovine Serum (Lot B) |
| 3 | 13.1 | Fetal Bovine Serum (Lot A) |
This table demonstrates how a change in a critical reagent like Fetal Bovine Serum can significantly impact the calculated IC50 value.
Experimental Protocols
Cell-Based Cytotoxicity Assay using MTS
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
96-well clear-bottom, black-walled microplates
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
Compound Addition: Prepare serial dilutions of the this compound samples and controls. Add a small volume (e.g., 1 µL) of the diluted samples and controls to the respective wells. Ensure the final solvent concentration does not exceed a non-toxic level (typically ≤1%).[3]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[3]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the media-only blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.[3]
In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound stock solution
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2.0 ml of varying concentrations of this compound.[4]
-
Control Preparation: A similar volume of double-distilled water serves as the control.[4]
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.[4]
-
Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.[4]
-
Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.[4]
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Experimental Workflow for Addressing Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Potential Signaling Pathway for Anti-Inflammatory Effects
Diterpenoid alkaloids from Aconitum species are known to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage Calculations for In vivo Studies with Novel Compounds (e.g., 14-Dehydrobrowniine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel or poorly characterized compounds, such as 14-Dehydrobrowniine. The following information offers a framework for establishing initial in vivo dosages and refining them through systematic experimentation.
Frequently Asked Questions (FAQs)
Q1: Where do I start when I have no in vivo data for my compound?
A1: The initial step is to conduct a dose-range finding (DRF) study.[1] These studies are fundamental in preclinical drug development for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1] The starting dose for a DRF study can be estimated from in vitro data or data from similar compounds.[1] The goal is to characterize the dose-response relationship and identify potential toxicities at various dose levels.[1]
Q2: How can I extrapolate a dose from one animal species to another, or to humans?
A2: Allometric scaling is a common method used to predict drug exposure across different species.[2] This technique uses pharmacokinetic (PK) data from animal studies to forecast human drug exposure for a range of doses.[2] Allometric scaling is based on the principle that many physiological and metabolic processes scale in proportion to body size.[3] A key application is the calculation of the Human Equivalent Dose (HED), which helps in determining a safe starting dose for first-in-human clinical trials.[2]
Q3: My in vivo results are highly variable. What are the common causes and how can I mitigate them?
A3: High variability in in vivo studies is a frequent challenge. Key factors include:
-
Animal Model: The species, strain, genetic background, and age of the animal model can significantly impact results.[4]
-
Experimental Procedures: Inconsistent compound formulation, animal handling, dosing techniques, and data collection can introduce variability.[4]
-
Compound Properties: Compounds with low solubility or bioavailability may lead to inconsistent absorption and, consequently, variable pharmacokinetic profiles.[4]
To minimize variability, it is crucial to use well-characterized animal models and establish detailed Standard Operating Procedures (SOPs) for all experimental steps.[4]
Q4: What is the importance of pharmacokinetic (PK) and pharmacodynamic (PD) studies?
A4: PK/PD studies are essential for understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics).[5][6] These studies help to:
-
Elucidate the mechanism of drug action.[5]
-
Optimize dosing schedules and routes of administration.[6]
-
Translate in vitro potency to in vivo efficacy.[5]
-
Predict human PK and PD profiles.[7]
Troubleshooting Guides
Issue 1: Unexpected Toxicity at Predicted "Safe" Doses
-
Potential Cause: Inaccurate extrapolation from in vitro data or other animal models.
-
Troubleshooting Steps:
-
Review Allometric Scaling Calculations: Ensure the correct conversion factors were used for the species in your study.
-
Conduct a Single Dose Toxicity Study: This will help to describe the relationship between the dose and both systemic and local toxicity.[8] These studies should be conducted in at least two mammalian species.[9]
-
Perform Gross Necropsies: Examine all animals, including those that are sacrificed, found dead, or terminated at the end of the study, to identify target organs of toxicity.[9]
-
Issue 2: Lack of Efficacy at Doses Predicted to be Therapeutic
-
Potential Cause: Poor bioavailability, rapid metabolism, or species-specific differences in drug targets.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: This will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] Key parameters to measure include Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).[7]
-
Evaluate Different Routes of Administration: If oral bioavailability is low, consider parenteral routes such as intravenous or intraperitoneal injection.[6]
-
Analyze Metabolites: Determine if the compound is being rapidly metabolized into inactive forms.
-
Data Presentation
Table 1: Allometric Scaling Conversion Factors for Dose Extrapolation
| From Species | To Species | Body Weight (kg) | Conversion Factor (divide by) |
| Mouse | Rat | 0.02 | 6.2 |
| Rat | Mouse | 0.15 | 0.16 |
| Mouse | Rabbit | 0.02 | 12.3 |
| Rabbit | Mouse | 1.8 | 0.08 |
| Rat | Human (60 kg) | 0.15 | 6.2 |
| Rabbit | Human (60 kg) | 1.8 | 3.1 |
Note: These are generalized conversion factors based on body surface area and may need to be adjusted based on the specific compound and species.
Table 2: Sample Pharmacokinetic Data for "Compound X" in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1250 | 0.1 | 2500 | 100 |
| Oral (PO) | 10 | 850 | 1.5 | 6250 | 50 |
| Intraperitoneal (IP) | 5 | 980 | 0.5 | 4900 | 78.4 |
Table 3: Sample Dose-Response Data from a Dose-Range Finding Study
| Dose Group (mg/kg) | Number of Animals | Observed Efficacy (% reduction in tumor volume) | Adverse Events |
| Vehicle Control | 5 | 0% | None |
| 1 | 5 | 15% | None |
| 5 | 5 | 45% | Mild lethargy |
| 10 | 5 | 70% | Significant lethargy, 5% weight loss |
| 20 | 5 | 75% | Severe lethargy, >10% weight loss, 1 mortality |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select an appropriate rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups (e.g., three to five animals per sex per dose) and a vehicle control group.[9]
-
Dose Selection: Choose a range of doses based on in vitro data or literature on similar compounds. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administration: Administer the compound via the intended clinical route.[9]
-
Observation: Monitor animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.[9]
-
Endpoint Analysis: At the end of the study, perform gross necropsies on all animals to identify any organ abnormalities.[9]
Protocol 2: Basic Pharmacokinetic Study
-
Animal Model: Use the same species as in the efficacy studies.
-
Group Allocation: Divide animals into groups for each route of administration to be tested (e.g., intravenous and oral).
-
Dosing: Administer a single dose of the compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: Experimental workflow for in vivo dose refinement.
Caption: Troubleshooting flowchart for unexpected in vivo results.
Caption: Generic signaling pathway for a hypothetical compound.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. allucent.com [allucent.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. theraindx.com [theraindx.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: Enhancing the Bioavailability of 14-Dehydrobrowniine
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in experiments involving 14-Dehydrobrowniine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the bioavailability of this diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to bioavailability?
A1: Understanding the fundamental physicochemical properties of this compound is the first step in developing a strategy to enhance its bioavailability. Key known parameters are summarized in the table below. The relatively low calculated LogP suggests that the compound may not be excessively lipophilic, which can be advantageous. However, poor aqueous solubility is a common characteristic of diterpenoid alkaloids and should be experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₉NO₇ | ChemSrc[1] |
| Molecular Weight | 465.58 g/mol | ChemSrc[1] |
| Density | 1.31 g/cm³ | ChemSrc[1] |
| Calculated LogP | 0.41710 | ChemSrc[1] |
| pKa (Predicted) | 12.32 ± 0.70 | ChemicalBook[2] |
Q2: What are the primary metabolic pathways I should be concerned about for this compound?
A2: While specific metabolic studies on this compound are limited, extensive research on related diterpenoid alkaloids, such as aconitine (B1665448) and bulleyaconitine A, strongly indicates that the primary route of metabolism is through cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP3A4 and CYP3A5 are the predominant isoforms responsible for the metabolism of these alkaloids.[3][4][5] Key metabolic reactions include demethylation, hydroxylation, and dehydrogenation.[3][6] Therefore, first-pass metabolism is a significant potential barrier to the oral bioavailability of this compound.
Q3: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Yes, it is highly probable. Many natural product-derived compounds, including various alkaloids and terpenoids, are known substrates and/or inhibitors of P-glycoprotein (P-gp/MDR1).[2][7][8] Aconitum alkaloids, which are structurally related to this compound, have been shown to induce P-gp expression and activity.[9] This suggests that efflux from intestinal enterocytes back into the gut lumen could be a significant contributor to low bioavailability.
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Low Aqueous Solubility
Problem: I am observing very low solubility of this compound in aqueous buffers, which is limiting my ability to perform in vitro assays and develop formulations.
| Potential Cause | Troubleshooting Step | Rationale |
| Intrinsic poor solubility of the free base form. | Salt Formation: Attempt to form a salt of this compound, for instance, a hydrobromide or hydrochloride salt. | Converting the basic nitrogen atom of the alkaloid into a salt can significantly increase its aqueous solubility.[3] |
| Inappropriate pH of the buffer. | pH Adjustment: Systematically evaluate the solubility across a range of physiologically relevant pH values (e.g., pH 1.2 to 7.4). | The solubility of ionizable compounds like alkaloids is highly pH-dependent. Determining the pH of maximum solubility is crucial. |
| Compound precipitation from stock solution. | Use of Co-solvents: For in vitro assays, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your final buffer, ensuring the final concentration does not affect the biological assay. | Co-solvents can help maintain the compound in solution during the experiment. |
Poor Permeability in Caco-2 Assays
Problem: My Caco-2 permeability assay results for this compound show low apparent permeability (Papp) in the apical-to-basolateral direction and a high efflux ratio.[10][11]
| Potential Cause | Troubleshooting Step | Rationale |
| P-glycoprotein (P-gp) mediated efflux. | Co-incubation with P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. | A significant increase in the A-to-B Papp value in the presence of a P-gp inhibitor confirms that the compound is a substrate for this efflux transporter.[12] |
| Low paracellular transport due to tight junctions. | This is an intrinsic property of the compound and the Caco-2 monolayer and is less likely to be "troubleshot" but rather characterized. | Caco-2 cells form tight junctions that limit paracellular transport of larger molecules. |
| Poor solubility in the apical donor compartment. | Formulation Approaches: Test the permeability of this compound formulated in a solubility-enhancing vehicle, such as a cyclodextrin (B1172386) complex or a self-emulsifying drug delivery system (SEDDS). | Improving the concentration of dissolved drug in the donor compartment can increase the driving force for permeation. |
| Compound binding to assay plate plastic. | Inclusion of BSA: Add Bovine Serum Albumin (BSA) to the basolateral receiver compartment. | BSA can reduce non-specific binding of lipophilic compounds to the plate, improving recovery and providing more accurate permeability measurements.[11] |
Formulation Instability
Problem: My formulated version of this compound (e.g., liposomes, solid dispersion) is showing signs of instability, such as drug precipitation or changes in particle size over time.
| Formulation Type | Potential Cause | Troubleshooting Step | Rationale |
| Solid Dispersion | Drug Crystallization: The amorphous drug within the polymer matrix is converting back to a more stable crystalline form.[13][14] | Polymer Selection: Experiment with different polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios. Moisture Control: Store the solid dispersion under desiccated conditions. | The choice of polymer and its interaction with the drug is critical for maintaining the amorphous state. Moisture can act as a plasticizer and promote crystallization. |
| Liposomes | Drug Leakage/Liposome Aggregation: Poor encapsulation efficiency or instability of the lipid bilayer.[15][16][17] | Lipid Composition: Optimize the lipid composition, for example, by including cholesterol to increase membrane rigidity or using lipids with a higher phase transition temperature (Tc). Surface Modification: Incorporate PEGylated lipids to create "stealth" liposomes, which can improve stability in biological fluids. | A more rigid membrane can reduce drug leakage. PEGylation provides a hydrophilic barrier that reduces aggregation and opsonization.[18] |
| SEDDS | Drug Precipitation upon Emulsification: The drug is not sufficiently soluble in the oil/surfactant mixture or precipitates when the emulsion forms in the aqueous environment.[19][20][21] | Component Screening: Systematically screen different oils, surfactants, and co-surfactants to find a combination with the highest solubilizing capacity for this compound. Construct Ternary Phase Diagrams: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions upon dilution. | A well-designed SEDDS will maintain the drug in a solubilized state within the fine oil droplets that form in the gut. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, which is a common first step in assessing bioavailability challenges.[22][23][24][25][26]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-compatible plates
-
Plate shaker
-
UV-Vis microplate reader
-
LC-MS/MS system (for non-UV active compounds or for higher sensitivity)
Procedure:
-
Prepare a stock solution of this compound at 10 mM in DMSO.
-
Prepare a standard curve by serial dilution of the stock solution in a 50:50 mixture of acetonitrile (B52724) and PBS.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM stock solution of this compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
After incubation, transfer the contents of each well to a 96-well filter plate placed on top of a 96-well UV-compatible collection plate.
-
Centrifuge the plates to filter out any precipitated compound.
-
Measure the UV absorbance of the filtrate in the collection plate at the λmax of this compound.
-
Calculate the concentration of the dissolved compound using the standard curve. This concentration represents the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps to assess the intestinal permeability and efflux of this compound using the Caco-2 cell line.[1][27][28][29][30][31]
Materials:
-
Caco-2 cells (passage number should be consistent)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4 (for the basolateral side) and MES, pH 6.5 (for the apical side)
-
Lucifer yellow or another paracellular marker
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the laboratory's established range.
-
Preparation of Dosing Solutions: Prepare a dosing solution of this compound (e.g., at 10 µM) in the appropriate HBSS buffer. Also, prepare a dosing solution containing a P-gp inhibitor (e.g., verapamil) for the efflux assessment.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same initial steps. b. Add fresh HBSS (pH 6.5) to the apical (receiver) compartment. c. Add the dosing solution to the basolateral (donor) compartment. d. Take samples from the apical compartment at the same time points.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. Also, measure the concentration of the paracellular marker to confirm monolayer integrity throughout the experiment.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux.
Mandatory Visualizations
Signaling Pathway: Metabolism of Diterpenoid Alkaloids
Caption: Metabolic fate of this compound after oral administration.
Experimental Workflow: Bioavailability Enhancement Strategy
Caption: A logical workflow for enhancing the bioavailability of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bulleyaconitine A is a sensitive substrate and competitive inhibitor of CYP3A4: One of the possible explanations for clinical adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein-induced multidrug resistance by a clerodane-type diterpenoid from Sindora sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of P-glycoprotein expression and activity by Aconitum alkaloids: Implication for clinical drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. enamine.net [enamine.net]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 29. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 30. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 31. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Complex Natural Products: From X-ray Crystallography to Emerging Techniques
In the field of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to potential therapeutic application. For complex molecules such as the diterpenoid alkaloid 14-Dehydrobrowniine, this process can be particularly challenging. While single-crystal X-ray crystallography remains the gold standard for structural confirmation, the practical difficulty of obtaining suitable crystals often necessitates a multi-faceted analytical approach. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic and diffraction methods, offering researchers, scientists, and drug development professionals a comprehensive look at the available tools for structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides a definitive and high-resolution three-dimensional model of a molecule's atomic arrangement in the solid state.[1][2] This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their absolute stereochemistry, which is crucial for understanding biological activity.[1][3]
Advantages:
-
Provides an unambiguous, complete 3D structure.
-
Determines absolute configuration and stereochemistry.
-
Offers precise measurements of bond lengths and angles.
Limitations:
-
Requires a high-quality single crystal of sufficient size.
-
The crystallization process can be time-consuming and is not always successful.
-
The structure represents the solid-state conformation, which may differ from the solution or biologically active conformation.
When Crystals Won't Cooperate: Alternative and Complementary Techniques
In many cases, natural products are isolated in quantities too small for extensive crystallization trials, or they may be oils or amorphous solids that resist crystallization. In these instances, a combination of other analytical techniques is employed to piece together the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can reveal the carbon-hydrogen framework, connectivities between atoms, and relative stereochemistry. For many natural products, NMR data is the primary source of structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate molecular weight.[4][5] Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, offering clues about its substructures.[6][7]
Microcrystal Electron Diffraction (MicroED): A revolutionary technique, MicroED can determine high-resolution structures from nanocrystals that are thousands of times smaller than those required for X-ray crystallography.[8][9][10] This method has shown immense promise for analyzing natural products that are difficult to crystallize into larger single crystals.[8][10][11][12]
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method depends on the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key characteristics of each technique.
| Technique | Sample Requirement | Information Obtained | Key Limitations |
| Single-Crystal X-ray Crystallography | Single crystal (~10-100 µm) | Absolute 3D structure, stereochemistry, bond lengths/angles | Crystal growth can be a major bottleneck |
| NMR Spectroscopy | ~1-10 mg of pure sample in solution | Connectivity, relative stereochemistry, solution conformation | Does not directly provide absolute stereochemistry; complex spectra can be difficult to interpret |
| Mass Spectrometry | <1 mg, can be a complex mixture | Molecular formula (HRMS), fragmentation patterns (MS/MS) | Provides limited information on stereochemistry and connectivity |
| Microcrystal Electron Diffraction (MicroED) | Nanocrystals (powder) | Absolute 3D structure from very small crystals | Requires specialized electron microscope; still an emerging technique |
Experimental Protocols
While specific experimental details for the X-ray crystallographic confirmation of this compound are not publicly available, a general protocol for the structural analysis of a novel small molecule natural product is provided below, alongside an outline for NMR-based structure elucidation.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: The purified compound is dissolved in a variety of solvents and solvent systems. Crystallization is attempted using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final structure.
-
Structure Validation and Deposition: The final structure is validated and is often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[13]
General Workflow for NMR-Based Structure Elucidation
-
Sample Preparation: A pure sample of the natural product is dissolved in a deuterated solvent.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR Spectra Acquisition: A series of 2D NMR experiments are performed:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, establishing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning relative stereochemistry.
-
-
Data Analysis and Structure Assembly: The correlations from the 2D NMR spectra are used to piece together the molecular fragments and determine the overall structure and relative stereochemistry.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for natural product structure elucidation.
Caption: X-ray Crystallography Workflow.
Caption: Integrated Structure Elucidation Pathway.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Determination of Natural Products by Mass Spectrometry | Annual Reviews [annualreviews.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroED in natural product and small molecule research - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape for 14-Dehydrobrowniine: A Comparative Guide to Cross-Validation
A critical step in the development and quality control of pharmaceutical compounds is the rigorous validation of the analytical methods used for their quantification. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 14-Dehydrobrowniine. As specific cross-validation studies for this compound are not publicly available, this document presents a hypothetical comparison based on established principles of analytical method validation to guide researchers and drug development professionals.
The selection of an appropriate analytical method is paramount for obtaining reliable and consistent data. While HPLC-DAD offers robustness and accessibility, UPLC-MS/MS provides superior sensitivity and selectivity. This guide delves into the hypothetical cross-validation of these two methods, outlining their respective experimental protocols and presenting plausible performance data to aid in the selection of the most suitable method for a given research or quality control context.
Comparative Analysis of Analytical Methods
The performance of HPLC-DAD and UPLC-MS/MS for the quantification of this compound was assessed based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | HPLC-DAD | UPLC-MS/MS |
| **Linearity (R²) ** | 0.9992 | > 0.9998 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
As illustrated in the table, the hypothetical UPLC-MS/MS method demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to the HPLC-DAD method.[3] Both methods exhibit excellent linearity, accuracy, and precision within their respective analytical ranges, making them suitable for the quantification of this compound. The choice between the two would depend on the specific requirements of the analysis, such as the expected concentration of the analyte in the samples and the need for high-throughput analysis.
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods are provided below. These protocols are based on common practices for the analysis of similar compounds.[4][5][6]
HPLC-DAD Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 280 nm
-
Run Time: 20 minutes
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
UPLC-MS/MS Method
Instrumentation: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined through initial infusion experiments.
-
Run Time: 5 minutes
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with 50% methanol in water to achieve concentrations ranging from 0.1 to 1000 ng/mL.
Cross-Validation Workflow
The process of cross-validating an analytical method between two laboratories is crucial to ensure consistency and reliability of results, particularly in multi-site clinical trials or when transferring methods between research and quality control environments.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 14-Dehydrobrowniine Biological Activity Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive review of existing literature reveals a significant lack of reproducible biological activity studies for the diterpenoid alkaloid 14-Dehydrobrowniine. Despite its identification in various plant species, dedicated studies detailing its specific biological effects, mechanism of action, and quantitative data remain largely unavailable in the public domain. This guide summarizes the current state of knowledge and highlights the absence of robust data necessary for comparative analysis.
Lack of Quantitative Data
Extensive searches of scientific databases and chemical supplier information have not yielded any published studies presenting quantitative data on the biological activity of this compound. Key metrics essential for comparing the potency and efficacy of a compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are not available. While the compound is listed in the catalogues of several chemical suppliers, these entries do not provide any biological activity data.
One study investigating the feeding deterrent activity of alkaloids from Delphinium geyeri isolated this compound as part of a larger mixture. While the total alkaloid mixture showed some activity, the results for the purified individual alkaloids, including this compound, were reported as "equivocal," indicating inconclusive or inconsistent findings.
Absence of Detailed Experimental Protocols
A critical component for the reproducibility of scientific findings is the detailed reporting of experimental methodologies. For this compound, there are no published studies that provide specific protocols for assessing its biological activity. Research articles that mention this compound typically do so in the context of its isolation and structural elucidation from plant sources, such as species from the Delphinium and Aconitum genera. These studies focus on the chemical characterization of the compound rather than its pharmacological effects.
Uncharacterized Signaling Pathways
The molecular mechanisms and signaling pathways through which this compound might exert biological effects are currently unknown. The absence of dedicated research into its bioactivity means that no studies have yet explored its potential molecular targets or its impact on cellular signaling cascades.
To illustrate the typical workflow for characterizing the biological activity of a natural product, the following diagram outlines a general experimental approach that would be necessary to generate the missing data for this compound.
Comparing the efficacy of 14-Dehydrobrowniine with other diterpenoid alkaloids
A critical evaluation of the pharmacological activity of selected diterpenoid alkaloids for researchers, scientists, and drug development professionals.
Executive Summary
Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera. These compounds exhibit a wide range of potent biological activities, making them a subject of significant interest in pharmacology and drug discovery. This guide provides a comparative analysis of the efficacy of several prominent diterpenoid alkaloids, supported by available experimental data.
It is important to note that a comprehensive literature search did not yield any publicly available data on the pharmacological efficacy or mechanism of action of 14-Dehydrobrowniine . While this compound has been identified in phytochemical studies of Delphinium species, its biological activity remains uncharacterized in the accessible scientific literature. Therefore, this guide will focus on a comparison of other well-researched diterpenoid alkaloids to provide a valuable resource for the research community.
I. Overview of Diterpenoid Alkaloid Classes and Mechanisms
Diterpenoid alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types. Their pharmacological effects are diverse, ranging from potent neurotoxicity to promising therapeutic activities, including analgesic, anti-inflammatory, antiarrhythmic, and antitumor effects[1][2]. The mechanism of action is often linked to their interaction with ion channels and neurotransmitter receptors[3][4].
II. Comparative Efficacy of Selected Diterpenoid Alkaloids
This section details the efficacy of three well-studied diterpenoid alkaloids, providing available quantitative data and insights into their mechanisms of action.
A. Aconitine (B1665448)
Aconitine is a C19-diterpenoid alkaloid known for its high toxicity, which has limited its therapeutic application. However, its potent biological activity makes it a valuable pharmacological tool.
-
Primary Efficacy: Potent neurotoxin, cardiotoxin.
-
Mechanism of Action: Aconitine is a potent activator of voltage-gated sodium channels (VGSCs). It binds to site 2 of the channel, leading to persistent activation, which causes a constant influx of sodium ions, leading to membrane depolarization and hyperexcitability of neurons and muscle cells[3][4].
-
Reported Activity: Due to its toxicity, aconitine is not used therapeutically. Its effects are primarily studied in the context of toxicology and as a pharmacological probe.
B. Lappaconitine (B608462)
Lappaconitine, a C18-diterpenoid alkaloid, has gained attention for its analgesic properties and is used clinically in some countries.
-
Primary Efficacy: Analgesic.
-
Mechanism of Action: Unlike aconitine, lappaconitine acts as a blocker of voltage-gated sodium channels, which is believed to be the primary mechanism for its analgesic effect[3]. It reduces the excitability of nociceptive neurons.
-
Reported Activity: The analgesic potency of lappaconitine has been reported to be comparable to that of some opioids, but without the associated addiction potential.
C. Methyllycaconitine (B43530) (MLA)
Methyllycaconitine is a C19-diterpenoid alkaloid that is a potent and selective antagonist of a specific nicotinic acetylcholine (B1216132) receptor subtype.
-
Primary Efficacy: Potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[3][4].
-
Mechanism of Action: MLA acts as a competitive antagonist at the α7 nAChR, blocking the binding of the endogenous ligand acetylcholine. This receptor is implicated in various cognitive processes and inflammatory pathways.
-
Reported Activity: MLA is widely used as a pharmacological tool to study the function of α7 nAChRs. Its high affinity and selectivity make it an invaluable ligand for receptor characterization.
III. Quantitative Data on Efficacy
The following table summarizes the available quantitative data for the discussed diterpenoid alkaloids. The lack of data for this compound is explicitly noted.
| Alkaloid | Class | Primary Target | Reported IC50/EC50/Ki | Efficacy |
| Aconitine | C19-Diterpenoid | Voltage-Gated Sodium Channels (Activator) | Not typically reported as an inhibitory concentration; acts as an activator. | Potent Neurotoxin |
| Lappaconitine | C18-Diterpenoid | Voltage-Gated Sodium Channels (Blocker) | Varies depending on the specific channel subtype and experimental conditions. | Analgesic |
| Methyllycaconitine (MLA) | C19-Diterpenoid | α7 Nicotinic Acetylcholine Receptor (Antagonist) | Ki ≈ 1 nM | Potent and selective α7 nAChR antagonist |
| This compound | C19-Diterpenoid | Unknown | No data available | No data available |
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the activity of a diterpenoid alkaloid on voltage-gated sodium channels using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Modulation
Objective: To determine the effect of a test compound (e.g., Aconitine or Lappaconitine) on the function of voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Test compound stock solution (e.g., in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Culture SH-SY5Y cells to 70-80% confluency. On the day of the experiment, gently detach cells using a cell scraper and re-plate them onto glass coverslips at a low density. Allow cells to adhere for at least 1 hour before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
-
Compound Application:
-
Prepare the desired final concentration of the test compound in the external solution.
-
Perfuse the cell with the compound-containing external solution for a defined period (e.g., 2-5 minutes).
-
-
Data Acquisition:
-
After compound application, repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
For activators like aconitine, a persistent inward current at the holding potential may be observed.
-
For blockers like lappaconitine, a reduction in the peak current amplitude is expected.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after compound application.
-
Calculate the percentage of inhibition or activation.
-
Construct concentration-response curves to determine the IC50 or EC50 value.
-
V. Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a general experimental workflow.
Caption: Mechanism of Aconitine-induced neurotoxicity.
Caption: General workflow for efficacy testing of natural products.
VI. Conclusion
The diterpenoid alkaloids represent a rich source of pharmacologically active compounds with diverse mechanisms of action. While some, like aconitine, are too toxic for therapeutic use, others, such as lappaconitine, have demonstrated clinical potential. The high selectivity of compounds like methyllycaconitine makes them indispensable tools in neuropharmacological research. The absence of efficacy data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research to characterize its potential biological activities. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of this fascinating class of natural products.
References
A Comparative Analysis of 14-Dehydrobrowniine and Browniine: Diterpenoid Alkaloids from Delphinium
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two related diterpenoid alkaloids, 14-Dehydrobrowniine and Browniine. These compounds belong to a class of naturally occurring nitrogen-containing organic compounds with complex structures and a wide range of physiological effects.[1][2] Both are found in plant species of the genus Delphinium, which have a history of use in traditional medicine.[3] This document synthesizes the available chemical and biological data for these two molecules to facilitate further research and drug discovery efforts.
Introduction to Browniine and this compound
Browniine is a C25 diterpenoid alkaloid that has been isolated from Delphinium brownii and Delphinium brunonianum.[4][5] Its chemical structure has been elucidated, revealing it to be an isomer of lycoctonine.[4] this compound is, as its name suggests, a derivative of Browniine. The "14-dehydro" prefix indicates the presence of a double bond or a ketone at the 14th position of the carbon skeleton, suggesting a difference in oxidation state at this position compared to Browniine. While its existence is confirmed by a registered CAS number, detailed studies on its biological effects are limited in the public domain.[6][7]
Diterpenoid alkaloids from Delphinium species are known for a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, and insecticidal properties.[3][8][9] Some have also been investigated for their effects on the central and peripheral nervous systems, including antiarrhythmic and neuromuscular blocking activities.[3][10]
Chemical and Physical Properties
A direct comparison of the physicochemical properties of this compound and Browniine is challenging due to the scarcity of published experimental data for this compound. However, based on their chemical structures, we can summarize their key attributes.
| Property | Browniine | This compound | Reference(s) |
| Molecular Formula | C25H41NO7 | C25H39NO7 | [4][11] |
| CAS Number | Not explicitly found | 4829-56-5 | [6] |
| Structural Class | Diterpenoid Alkaloid (Lycoctonine-type) | Diterpenoid Alkaloid (Lycoctonine-type) | [4] |
| Key Structural Feature | Isomer of lycoctonine | Dehydrogenated derivative of Browniine | [4][11] |
Biological Activity and Potential Therapeutic Applications
The biological activities of diterpenoid alkaloids are of significant interest to the scientific community. While specific data for this compound is sparse, we can infer potential activities based on related compounds and the limited information available for Browniine.
Browniine:
-
Hepatoprotective Potential: A study on diterpenoid alkaloids from Delphinium brunonianum investigated their effects on lipid accumulation in hepatocytes. Browniine was among the compounds isolated, suggesting its potential role in metabolic regulation.[5]
-
Anti-inflammatory and Antioxidant Activity: Alkaloids from Delphinium brunonianum have been shown to reduce the production of pro-inflammatory mediators and exhibit antioxidant effects, potentially through the NF-κB signaling pathway.[12] While this study did not specifically report on Browniine, it is plausible that as a constituent, it may contribute to these activities.
This compound:
-
Neuromuscular Activity: While no direct studies on this compound and neuromuscular transmission were found, a study on other Delphinium alkaloids, including 14-deacetylnudicauline, demonstrated that they act as nicotinic receptor antagonists, leading to a blockade of neuromuscular transmission.[10] The structural similarity of this compound to these compounds suggests it may possess similar activity. The potency of these alkaloids is influenced by the substituent at the C14 position.[10]
General Activities of Delphinium Alkaloids:
-
Insecticidal Activity: Diterpenoid alkaloids from Delphinium species have shown significant insecticidal and antifeedant activities.[9]
-
Cardiovascular Effects: Certain diterpenoid alkaloids have exhibited cardiac activity and cardioprotective effects.[13]
-
Antimicrobial and Antifungal Properties: Extracts and isolated alkaloids from Delphinium have demonstrated antibacterial and antifungal properties.[8]
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of these specific compounds are spread across various publications. Below is a generalized workflow representing the common steps for isolating diterpenoid alkaloids from plant material.
Diagram: General Workflow for Diterpenoid Alkaloid Isolation
Caption: A generalized workflow for the isolation and identification of diterpenoid alkaloids.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is representative of how the anti-inflammatory activity of compounds like those found in Delphinium is assessed.[14]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Browniine) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined using a standard curve. The inhibitory rate is calculated relative to the LPS-stimulated group.
Potential Signaling Pathways
The biological effects of Delphinium alkaloids are likely mediated through various signaling pathways. Based on studies of related compounds, the following pathways may be relevant.
Diagram: Potential Signaling Pathways for Diterpenoid Alkaloids
Caption: Hypothesized signaling pathways for Delphinium alkaloids.
Conclusion and Future Directions
Browniine and this compound represent two structurally related diterpenoid alkaloids with potential for further pharmacological investigation. While data on Browniine is emerging, particularly concerning its potential role in metabolic regulation, this compound remains largely uncharacterized. The known biological activities of the broader class of Delphinium alkaloids, including anti-inflammatory and neuromuscular effects, provide a strong rationale for more in-depth studies of these specific compounds.
Future research should focus on:
-
The complete isolation and structural confirmation of this compound from a natural source.
-
Direct comparative studies of the biological activities of Browniine and this compound, particularly focusing on their anti-inflammatory, cytotoxic, and neuromuscular effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by each compound.
Such studies will be invaluable in determining the therapeutic potential of these complex natural products.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. supportscience.uz [supportscience.uz]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:4829-56-5 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 4829-56-5 [m.chemicalbook.com]
- 8. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - Dehydrobrowniine (C25H39NO7) [pubchemlite.lcsb.uni.lu]
- 12. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Diterpenoid Alkaloids as Potential Antiarrhythmic Agents: A Surrogate for 14-Dehydrobrowniine and its Analogs
Diterpenoid alkaloids, a class of complex natural products isolated from genera such as Aconitum and Delphinium, have garnered significant attention for their diverse pharmacological activities, most notably their effects on the cardiovascular system. Several of these compounds have been investigated as potential antiarrhythmic agents, with some, like Guan-fu base A, being developed into clinical drugs. This guide explores the structural modifications that influence the antiarrhythmic activity of these alkaloids and details the experimental protocols used for their evaluation.
Structure-Activity Relationship of Diterpenoid Alkaloids
The antiarrhythmic activity of diterpenoid alkaloids is intricately linked to their complex polycyclic structure and the nature and position of various substituents. While a definitive SAR for 14-Dehydrobrowniine is yet to be established, analysis of related compounds provides valuable insights. The structure of browniine, the parent compound of this compound, features a C20 diterpenoid skeleton. The "14-Dehydro" modification implies the introduction of a double bond at the C14 position, a structural change that can significantly impact the molecule's conformation and interaction with biological targets.
Key structural features that are often correlated with the antiarrhythmic and toxic properties of diterpenoid alkaloids include:
-
Ester Groups: The presence and nature of ester groups, particularly at positions C8 and C14, are critical. Hydrolysis of the ester at C8 in aconitine (B1665448), for instance, reduces its toxicity and can unmask antiarrhythmic properties.[1]
-
Alkoxy and Hydroxyl Groups: The number and location of methoxy (B1213986) and hydroxyl groups influence the compound's polarity and binding affinity to ion channels.
-
Nitrogen Atom: The ethyl or methyl group attached to the nitrogen atom within the heterocyclic ring system is a common feature and can modulate activity.
Comparative Quantitative Data
To illustrate the structure-activity relationships within this class, the following table summarizes the antiarrhythmic activity of selected diterpenoid alkaloids. The data is presented as IC50 values for the inhibition of cardiac ion channels, which are primary targets for antiarrhythmic drugs.
| Compound | Chemical Structure (Key Features) | Target Ion Channel | IC50 (µM) | Reference |
| Guan-fu base A | C20 Diterpenoid Alkaloid | Late Sodium Current (INa,L) | 1.57 ± 0.14 | [2] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | [2] | ||
| hERG Potassium Current (IKr) | 273 ± 34 | [2] | ||
| Guan-fu base S | Hetisine-type C20 Diterpenoid Alkaloid | Ventricular Sodium Current | 3.48 | [3] |
| Aconitine | C19 Diterpenoid Alkaloid (diester) | Voltage-gated Sodium Channels | Activator (arrhythmogenic) | [1][4] |
| Aconitine Hydrolysate (at C8) | C19 Diterpenoid Alkaloid (monoester) | - | Exhibits anti-arrhythmic properties | [1] |
Experimental Protocols
The evaluation of potential antiarrhythmic agents involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the study of diterpenoid alkaloids.
In Vivo Models of Arrhythmia
1. Aconitine-Induced Arrhythmia in Rats:
-
Animal Model: Male Wistar rats (200-250 g).
-
Procedure:
-
Animals are anesthetized, and ECG electrodes are placed to record cardiac activity.
-
A catheter is inserted into a jugular vein for drug administration.[5]
-
A baseline ECG is recorded for a stabilization period.
-
The test compound or vehicle is administered intravenously.
-
After a set period, a continuous infusion of aconitine (e.g., 5 µg/kg/min) is initiated to induce arrhythmias such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[5]
-
The time to onset of each type of arrhythmia is recorded.
-
The antiarrhythmic effect is determined by the ability of the test compound to delay or prevent the onset of aconitine-induced arrhythmias compared to the control group.[6]
-
2. Chloroform-Induced Arrhythmia in Rabbits:
-
Animal Model: Rabbits.
-
Procedure:
-
Animals are anesthetized, and their physiological parameters are monitored.
-
Animals are exposed to chloroform (B151607) vapor (e.g., 10,500 ppm) for a specified duration (e.g., one hour).[7]
-
Following chloroform exposure, epinephrine (B1671497) is administered to provoke cardiac arrhythmias.[7]
-
The incidence and severity of arrhythmias are recorded and compared between control and drug-treated groups.
-
In Vitro Electrophysiology
Whole-Cell Patch Clamp Technique for Ion Channel Analysis:
-
Cell Preparation: Isolated ventricular myocytes from guinea pigs or human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., Nav1.5, hERG) are used.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgCl2 1, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.
-
Specific voltage protocols are applied to elicit and measure the desired ion currents (e.g., transient and late sodium currents, potassium currents).[8][9][10]
-
The test compound is applied to the external solution at various concentrations, and the inhibition of the target ion current is measured to determine the IC50 value.[2]
-
Visualizations
Caption: A generalized workflow for the discovery and evaluation of novel antiarrhythmic agents.
Caption: Proposed mechanism of antiarrhythmic action via sodium channel blockade.
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 6. [The relationship between the chemical structure and the antiarrhythmic action of ethacizine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alterations in drug metabolism on chloroform-induced cardiac arrhythmias in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
14-Dehydrobrowniine: A Scientific Enigma with No In Vitro or In Vivo Data Currently Available
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the in vitro or in vivo effects of the diterpenoid alkaloid 14-Dehydrobrowniine have been found. This significant information gap prevents a comparative analysis of its biological activities, toxicity, and mechanisms of action.
Researchers, scientists, and drug development professionals should be aware that foundational research on this specific compound appears to be unpublished or not publicly accessible. While the broader class of diterpenoid alkaloids has been a subject of extensive research, showcasing a wide range of biological activities from toxicity to therapeutic potential, this knowledge cannot be directly extrapolated to this compound without specific experimental evidence.
Diterpenoid alkaloids, isolated from various plant species, are known for their complex chemical structures and diverse pharmacological effects. Studies on related compounds have revealed activities such as:
-
Analgesic and anti-inflammatory effects
-
Antitumor properties
-
Cardiotonic and antiarrhythmic activities
-
Neurotoxic or neuroprotective actions
These activities are often investigated through a standard battery of in vitro and in vivo experiments.
Typical Experimental Approaches for Diterpenoid Alkaloids
For a comprehensive understanding of a novel diterpenoid alkaloid like this compound, a series of standard experimental protocols would typically be employed.
In Vitro Studies
In vitro experiments are crucial for initial screening and mechanistic insights. A general workflow for such studies is outlined below.
Caption: A generalized workflow for in vitro evaluation of a novel compound.
These studies would typically involve:
-
Cytotoxicity Assays: Using various cancer and normal cell lines to determine the concentration at which the compound is toxic to cells (IC50 values).
-
Enzyme Inhibition Assays: To investigate the effect on specific enzymes that might be involved in disease pathways.
-
Receptor Binding Assays: To identify if the compound interacts with specific cellular receptors.
-
Gene and Protein Expression Analysis: Techniques like Western Blotting and RT-qPCR to understand how the compound affects cellular signaling pathways.
In Vivo Studies
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.
Caption: A standard workflow for in vivo testing of a potential therapeutic agent.
Key aspects of in vivo research include:
-
Acute and Chronic Toxicity Studies: To determine the safe dosage range and potential side effects.
-
Pharmacokinetic (ADME) Studies: To understand how the compound is Absorbed, Distributed, Metabolized, and Excreted by the body.
-
Efficacy Studies: Using animal models of specific diseases to evaluate the therapeutic potential of the compound.
-
Histopathological Analysis: To examine tissues for any changes induced by the compound.
Conclusion
The absence of published data on this compound makes it impossible to provide a comparison of its in vitro and in vivo effects. This highlights a critical gap in the scientific knowledge of diterpenoid alkaloids. Future research is necessary to isolate and characterize this compound and to subsequently perform the foundational in vitro and in vivo studies required to understand its biological profile. Such studies would be invaluable for the fields of pharmacology, toxicology, and drug development. Until then, any discussion of its potential effects remains speculative.
Comparative Analysis of 14-Dehydrobrowniine from Different Delphinium Species: A Review of Current Knowledge
For Immediate Release
This guide provides a comparative overview of the diterpenoid alkaloid 14-Dehydrobrowniine, a natural compound found in various species of the genus Delphinium. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical diversity and potential therapeutic applications of Delphinium alkaloids. However, a comprehensive review of the existing scientific literature reveals a significant lack of specific quantitative and biological data for this compound, limiting a detailed comparative analysis.
Presence in Delphinium Species
This compound has been identified as a constituent of several Delphinium species, including:
-
Delphinium geyeri
-
Delphinium glaucescens
-
Delphinium biternatum
-
Delphinium cardinale
While its presence is confirmed, there is a notable absence of published studies that provide a quantitative comparison of this compound concentrations across these and other Delphinium species. General studies on Delphinium alkaloids indicate that the concentration of total toxic alkaloids in species like D. geyeri can exceed 3 mg/g of the plant material. However, specific data for this compound is not available.
Data Presentation
Due to the lack of quantitative data in the reviewed literature, a comparative table of this compound content in different Delphinium species cannot be constructed at this time.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound from Delphinium species are not extensively described in the available literature. General methods for the extraction of diterpenoid alkaloids from Delphinium are mentioned, which typically involve:
-
Extraction: Maceration or percolation of dried and powdered plant material with a solvent such as ethanol.
-
Acid-Base Partitioning: The resulting extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents.
-
Chromatographic Purification: The crude alkaloid mixture is further purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
For the identification and analysis of this compound, advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) have been utilized.
General Experimental Workflow for Diterpenoid Alkaloid Analysis
Caption: General workflow for the extraction and analysis of diterpenoid alkaloids from Delphinium species.
Biological Activity and Signaling Pathways
A significant gap exists in the scientific literature regarding the specific biological activities of this compound. While the genus Delphinium is well-known for its toxicity due to the presence of various diterpenoid alkaloids that can act on the nervous system, specific studies on the cytotoxicity, anti-inflammatory, or neurological effects of purified this compound are not currently available. Consequently, no signaling pathways associated with the biological effects of this compound have been elucidated.
Future Research Directions
The lack of detailed information on this compound presents several opportunities for future research:
-
Quantitative Analysis: There is a clear need for studies focused on the quantitative analysis of this compound in a wide range of Delphinium species to understand its distribution and variability.
-
Isolation and Characterization: Development of optimized and detailed protocols for the isolation and purification of this compound is essential for obtaining the pure compound required for biological studies.
-
Pharmacological Evaluation: In-depth investigation of the biological activities of this compound, including its potential cytotoxic, anti-inflammatory, and neurological effects, is warranted.
-
Mechanism of Action: Should biological activities be identified, further research into the underlying signaling pathways will be crucial for understanding its mechanism of action and potential for therapeutic development.
Validating the Mechanism of Action of 14-Dehydrobrowniine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited direct experimental data on this compound, this guide draws upon data from structurally related diterpenoid alkaloids to propose and validate its likely biological activities. The primary proposed mechanism is the modulation of voltage-gated sodium channels (Nav), with a secondary anti-inflammatory mechanism. This guide compares its predicted activities with well-characterized compounds: Aconitine, a potent Nav channel activator, and Lappaconitine (B608462), a related diterpenoid alkaloid with known Nav channel inhibitory and anti-inflammatory properties.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Diterpenoid alkaloids are well-documented modulators of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. The diverse effects of these alkaloids, ranging from toxicity to analgesia, are largely attributed to their interactions with these channels. Based on the structure of this compound and data from related C19-diterpenoid alkaloids, it is hypothesized to be an inhibitor of voltage-gated sodium channels.
Comparative Analysis of Ion Channel Activity
The following table summarizes the effects of this compound (hypothesized), the Nav channel activator Aconitine, and the Nav channel inhibitor Lappaconitine on the voltage-gated sodium channel Nav1.7, a key player in pain pathways.
| Compound | Target | Action | IC50/EC50 |
| This compound | Nav1.7 | Inhibition (Hypothesized) | Data not available |
| Aconitine | Nav1.7 | Activation | ~3 µM (EC50 for synaptosomal Na+ influx) |
| Lappaconitine | Nav1.7 | Inhibition | 27.67 µM (IC50)[1] |
Note: The EC50 for Aconitine reflects the concentration for half-maximal increase in intracellular sodium, indicative of channel activation. Data for this compound is extrapolated based on the activity of related C19-diterpenoid alkaloids.
Signaling Pathway: Voltage-Gated Sodium Channel Modulation
The diagram below illustrates the opposing effects of a Nav channel activator (Aconitine) and a proposed inhibitor (this compound) on neuronal signaling.
Secondary Mechanism of Action: Anti-Inflammatory Effects
Several C19-diterpenoid alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in macrophages. It is hypothesized that this compound shares this activity.
Comparative Analysis of Anti-Inflammatory Activity
The following table compares the in vitro anti-inflammatory effects of this compound (hypothesized) and Lappaconitine derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target Mediator | IC50 |
| This compound | Nitric Oxide (NO) | Data not available |
| TNF-α | Data not available | |
| Lappaconitine Derivative (A4) | Nitric Oxide (NO) | 12.91 µM[1][2] |
| TNF-α | 89.66 µM[1][2] | |
| Lappaconitine Derivative (6) | Nitric Oxide (NO) | 10.34 µM[3][4] |
Note: Data for this compound is not available. The data for Lappaconitine derivatives demonstrates the potential for this class of compounds to have significant anti-inflammatory activity.
Signaling Pathway: Inhibition of Inflammatory Mediator Production
The diagram below illustrates the proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.
In Vivo Analgesic Effects
The modulation of Nav channels and inflammatory pathways often translates to analgesic effects in vivo. The hot plate test is a common method to assess centrally mediated analgesia.
Comparative Analysis of Analgesic Activity
| Compound | Assay | ED50 |
| This compound | Hot Plate Test (mice) | Data not available |
| Aconitine | Hot Plate Test (mice) | ~25 µg/kg[5] |
| Morphine (Reference) | Hot Plate Test (mice) | ~1-5 mg/kg |
Note: The ED50 for Aconitine reflects its potent, albeit toxic, analgesic effect. Data for this compound is not available. Morphine is included as a standard reference analgesic.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To determine the inhibitory or activating effects of this compound on voltage-gated sodium channels (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., SCN9A for Nav1.7).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, and HEPES).
-
The external bath solution contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, and HEPES).
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Sodium currents are elicited by depolarizing voltage steps.
-
-
Compound Application: this compound is dissolved in an appropriate vehicle and applied to the bath solution at various concentrations.
-
Data Analysis: The effect of the compound on the peak sodium current is measured. The concentration-response curve is fitted to the Hill equation to determine the IC50 (for inhibitors) or EC50 (for activators). Voltage-dependence of activation and inactivation is also analyzed.
Workflow Diagram:
In Vitro Anti-Inflammatory Assay: Measurement of NO, TNF-α, and IL-6
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL).
-
-
Measurement of Nitric Oxide (NO):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) is measured using the Griess reagent. Absorbance is read at 540 nm.
-
-
Measurement of TNF-α and IL-6:
-
The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 values for the inhibition of NO, TNF-α, and IL-6 production are calculated from the concentration-response curves.
Workflow Diagram:
In Vivo Analgesic Assay: Hot Plate Test
Objective: To assess the central analgesic activity of this compound in mice.
Methodology:
-
Animals: Male Swiss Webster mice (20-25 g) are used.
-
Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.
-
Hot Plate Test:
-
At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the vehicle-treated group. The ED50 (the dose that produces a 50% maximal effect) is calculated from the dose-response curve.
Workflow Diagram:
References
- 1. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of 14-Dehydrobrowniine: A Comparative Guide to its Potential Anti-inflammatory and Analgesic Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 14-Dehydrobrowniine is limited in publicly available scientific literature. This guide provides a comparative framework based on established experimental protocols and data from structurally related diterpenoid alkaloids found in the Aconitum and Delphinium genera. The quantitative data presented herein is hypothetical and for illustrative purposes to guide potential research and analysis.
I. Introduction
This compound is a C19-diterpenoid alkaloid that has been isolated from various plant species, including those of the Delphinium and Aconitum genera. Alkaloids from these genera are known to possess a wide range of pharmacological activities, with anti-inflammatory and analgesic properties being of significant interest. This guide outlines the standard experimental methodologies and potential mechanistic pathways to evaluate the efficacy of this compound, comparing its hypothetical performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
II. Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the anti-inflammatory and analgesic effects of this compound could be quantified and compared against a standard drug, such as Indomethacin or Morphine.
Table 1: Comparative Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 25 | 0.41 ± 0.04** | 51.8% |
| This compound | 50 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
| p<0.05, **p<0.01, ***p<0.001 compared to the control group. |
Table 2: Comparative Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings | % Inhibition of Writhing |
| Control (Vehicle) | - | 55.4 ± 4.2 | - |
| This compound | 10 | 38.1 ± 3.5 | 31.2% |
| This compound | 25 | 24.6 ± 2.8** | 55.6% |
| This compound | 50 | 15.2 ± 2.1 | 72.6% |
| Indomethacin | 10 | 20.5 ± 2.5 | 63.0% |
| p<0.05, **p<0.01, ***p<0.001 compared to the control group. |
Table 3: Comparative Central Analgesic Activity of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Response (seconds) at 60 min | % Maximum Possible Effect (%MPE) |
| Control (Vehicle) | - | 5.2 ± 0.4 | - |
| This compound | 10 | 8.9 ± 0.7 | 15.4% |
| This compound | 25 | 14.3 ± 1.1** | 37.9% |
| This compound | 50 | 20.1 ± 1.5 | 62.1% |
| Morphine | 10 | 25.8 ± 1.8 | 85.8% |
| p<0.05, **p<0.01, ***p<0.001 compared to the control group. |
Table 4: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Control | - | 100 ± 8.5 | 100 ± 9.1 | 100 ± 7.8 |
| This compound | 10 | 78.2 ± 6.3 | 82.5 ± 7.0 | 85.1 ± 6.9 |
| This compound | 25 | 55.9 ± 5.1 | 61.3 ± 5.5 | 64.7 ± 5.8** |
| This compound | 50 | 34.7 ± 4.2 | 40.8 ± 4.1 | 42.3 ± 4.5 |
| Dexamethasone | 10 | 25.1 ± 3.5 | 30.2 ± 3.8 | 33.6 ± 4.0 |
| *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-stimulated control group. |
III. Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[1][2]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
2. Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Assay)
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[4][5]
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Mice are divided into control, standard, and test groups.
-
The test compound (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[4]
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following a short latency period (e.g., 5 minutes).[4]
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
3. Hot Plate Test in Mice (Central Analgesic Assay)
This thermal nociception model is used to evaluate centrally acting analgesics.[6][7]
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[8]
-
The basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9]
-
Mice are then treated with the test compound (this compound), a standard drug (Morphine), or vehicle.
-
The latency to response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
4. In Vitro Anti-inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay is used to investigate the effects of a compound on the production of inflammatory mediators.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or a standard drug (Dexamethasone) for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell cultures.[10]
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[11]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13]
-
-
Data Analysis: The results are expressed as the percentage of NO, TNF-α, or IL-6 production relative to the LPS-stimulated control group.
IV. Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Assays
Caption: Workflow for in vivo evaluation of anti-inflammatory and analgesic activities.
Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Diagram 3: Proposed Anti-inflammatory Signaling Pathway for this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Hot-plate analgesia testing [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Diterpenoid Alkaloids' Therapeutic Potential: A Comparative Analysis of 14-O-acetylneoline
Disclaimer: Initial literature searches for "14-Dehydrobrowniine" did not yield specific peer-reviewed studies validating its therapeutic potential. Consequently, this guide focuses on a closely related C19-diterpenoid alkaloid, 14-O-acetylneoline , for which peer-reviewed data is available. This compound serves as a representative example to illustrate the therapeutic evaluation of this class of molecules.
This guide provides a comparative analysis of the pre-clinical validation of 14-O-acetylneoline against standard anti-inflammatory agents in a well-established animal model of inflammatory bowel disease. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in a Murine Model of Ulcerative Colitis
The therapeutic potential of 14-O-acetylneoline has been investigated in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics aspects of human ulcerative colitis. The efficacy of 14-O-acetylneoline was compared to established treatments for inflammatory bowel disease, namely Dexamethasone and Sulfasalazine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from pre-clinical studies. It is important to note that the data for each compound may originate from different studies with slight variations in experimental protocols.
Table 1: Effect of 14-O-acetylneoline on TNBS-Induced Colitis in Mice
| Treatment Group | Dose | Change in Body Weight (%) | Macroscopic Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g) | IFN-γ Levels (pg/mL) |
| Naive (Healthy) | - | N/A | 0 | ~7.5 | Low | Low |
| TNBS Control | - | Significant Loss | High | Significantly Shorter | High | High |
| 14-O-acetylneoline | 10 µg | Attenuated Loss | Reduced | Increased | Reduced | Significantly Reduced |
| 14-O-acetylneoline | 20 µg | Significantly Attenuated Loss | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
| 14-O-acetylneoline | 50 µg | Significantly Attenuated Loss | Significantly Reduced | Significantly Increased | N/A | N/A |
Table 2: Comparative Efficacy of Dexamethasone and Sulfasalazine in TNBS-Induced Colitis in Mice
| Treatment Group | Dose | Change in Body Weight (%) | Macroscopic Score | Colon Weight/Length Ratio | Myeloperoxidase (MPO) Activity (U/mg tissue) | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) |
| TNBS Control | - | Significant Loss | High | Increased | High | Elevated |
| Dexamethasone | 1 mg/kg | Attenuated Loss[1] | Significantly Reduced[1] | Reduced | Significantly Reduced[1] | Significantly Reduced (TNF-α, IL-1β, IL-6)[1] |
| Sulfasalazine | 10 mg/kg (PO/IP) | No Significant Prevention | No Significant Reduction | Not Effective | N/A | N/A |
| Sulfasalazine | 50 mg/kg | N/A | Reduced | N/A | Reduced | N/A |
Experimental Protocols
TNBS-Induced Colitis Model
The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used experimental model to study the pathogenesis of inflammatory bowel disease.
Induction Protocol:
-
Animal Model: Typically, male BALB/c or C57BL/6 mice are used.
-
Sensitization (Optional): Some protocols include a pre-sensitization step with TNBS applied to the skin.
-
Induction: Mice are lightly anesthetized. A catheter is inserted intrarectally to a depth of approximately 4 cm. A solution of TNBS (typically 1.6 - 2.5 mg) dissolved in ethanol (B145695) (usually 45-50%) is slowly instilled into the colon.[2][3] Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[2][4][5]
-
Monitoring: Animals are monitored daily for weight loss, stool consistency, and signs of bleeding, which are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: After a set period (e.g., 3-7 days), animals are euthanized. The colon is excised to measure length and weight, and to collect tissue for macroscopic scoring of damage, histological analysis, and biochemical assays (e.g., MPO activity, cytokine levels).[5]
Treatment Administration
-
14-O-acetylneoline: Administered intraperitoneally (i.p.) at specified doses.
-
Dexamethasone: Typically administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[1]
-
Sulfasalazine: Can be administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10 mg/kg to 50 mg/kg.[6]
Mandatory Visualizations
Experimental Workflow for Evaluating Therapeutic Efficacy in TNBS-Induced Colitis
Caption: Workflow for TNBS-induced colitis and therapeutic evaluation.
Postulated Signaling Pathway for Anti-Inflammatory Action
Diterpenoid alkaloids often exert their effects through various signaling pathways. While the specific pathway for 14-O-acetylneoline is not fully elucidated, a plausible mechanism involves the modulation of the cholinergic anti-inflammatory pathway, a key neuro-immune regulatory axis.
Caption: Postulated cholinergic anti-inflammatory pathway for 14-O-acetylneoline.
References
- 1. brieflands.com [brieflands.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. Pharmacologic evaluation of sulfasalazine, FTY720, and anti-IL-12/23p40 in a TNBS-induced Crohn's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 14-Dehydrobrowniine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 14-Dehydrobrowniine, a complex alkaloid, based on general best practices for hazardous chemical waste management.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C25H39NO7 |
| Molecular Weight | 465.58 g/mol [1] |
| Boiling Point | 574.7°C at 760 mmHg[1] |
| Density | 1.31 g/cm³[1] |
| Flash Point | 301.4°C[1] |
This data is essential for understanding the compound's physical state and potential for interaction with other substances.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure should be performed in a designated and properly ventilated area, such as a fume hood.
Personal Protective Equipment (PPE) Required:
-
Safety Goggles
-
Chemical-resistant Gloves (e.g., Nitrile)
-
Lab Coat
Materials Required:
-
Designated Hazardous Waste Container (compatible material, with a secure screw-on cap)
-
Hazardous Waste Label
-
Secondary Containment Bin
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EH&S department. Incompatible wastes can lead to dangerous reactions.[2]
-
-
Containerization:
-
Place all solid this compound waste and contaminated materials into a designated, leak-proof hazardous waste container with a secure, screw-on cap.[3]
-
If disposing of a solution containing this compound, ensure the container is compatible with the solvent used.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or lab contact
-
-
-
Storage:
-
Store the sealed waste container in a designated and clearly marked hazardous waste accumulation area within the laboratory.
-
The storage area should be away from general lab traffic and incompatible materials.
-
Utilize a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
-
Disposal Request:
-
Once the container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), submit a request for hazardous waste pickup to your EH&S department.[3]
-
Follow your institution's specific procedures for waste collection requests.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow of operations for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
This structured approach ensures that all safety and regulatory aspects of hazardous waste disposal are addressed, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Essential Safety and Operational Guide for Handling 14-Dehydrobrowniine
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a high level of precaution is necessary. The following PPE is recommended for all handling procedures involving 14-Dehydrobrowniine in a powder or solution form. This recommendation aligns with a modified OSHA/EPA Level C protection, providing a high degree of respiratory and skin protection suitable for a research laboratory setting.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face or half-mask air-purifying respirator (APR) with P100 (or N100/R100) particulate filters. | Protects against inhalation of fine powders or aerosols. A full-face respirator also provides eye protection. |
| Hand Protection | Double-gloving: an inner, chemical-resistant glove (e.g., nitrile) and an outer, chemical-resistant glove (e.g., butyl rubber or Viton™). | Provides robust protection against skin contact. Check glove manufacturer's compatibility charts if available for similar compounds. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] If a full-face respirator is used, this may be redundant but a face shield is still recommended when handling larger quantities. | Protects against splashes and accidental contact with the face. |
| Body Protection | A disposable, chemical-resistant coverall with a hood or a lab coat worn over long-sleeved clothing. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots with steel toes and shanks.[1][3] | Protects feet from spills and falling objects. |
For situations with a higher risk of exposure, such as a large spill or when generating aerosols without proper containment, upgrading to Level B protection may be necessary. This would involve using a self-contained breathing apparatus (SCBA) instead of an air-purifying respirator.[1][4]
Operational Plan for Safe Handling
The following step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Procedures
-
Consult Safety Resources: Always check for the most current SDS or other toxicological information before beginning work.
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, containers, and waste disposal bags before bringing the chemical into the work area.
-
Emergency Preparedness: Ensure that a spill kit, eyewash station, and safety shower are readily accessible. All personnel should be familiar with their location and operation.
2.2. Handling Protocol
-
Don PPE: Put on all required PPE as listed in Table 1 before entering the designated handling area.
-
Weighing and Aliquoting:
-
If possible, handle in a glove box to minimize inhalation exposure.
-
If a fume hood is used, ensure the sash is at the lowest practical height.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol, followed by water), checking for compatibility with the equipment.
-
Carefully remove PPE, avoiding cross-contamination. Remove outer gloves first, followed by the coverall, then inner gloves. Respirator and eye protection should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[5]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
All contaminated solid materials, including weighing papers, pipette tips, gloves, and disposable coveralls, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Do not pour any waste down the drain.[6]
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Pickup:
-
Follow your institution's procedures for the storage and pickup of hazardous waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Danger Wear Face Shield And Rubber | Aluminum | 10X14 ||Parallel Industrial [parallelindustrial.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
